Fenclofenac
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1978. It was withdrawn in at least one region.
RN given refers to parent cpd
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2,4-dichlorophenoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-10-5-6-13(11(16)8-10)19-12-4-2-1-3-9(12)7-14(17)18/h1-6,8H,7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKAXRLETRCXKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048830 | |
| Record name | Fenclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34645-84-6 | |
| Record name | Fenclofenac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34645-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenclofenac [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034645846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenclofenac | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.373 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | FENCLOFENAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y01JW64D01 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fenclofenac's Mechanism of Action as a Cyclooxygenase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenclofenac, a non-steroidal anti-inflammatory drug (NSAID) of the phenylacetic acid class, exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This guide provides an in-depth analysis of its mechanism of action, focusing on its role as a COX inhibitor. While specific quantitative inhibitory data and detailed binding studies for this compound are not extensively available in publicly accessible literature, this document outlines the established principles of COX inhibition by NSAIDs and provides a framework for the experimental evaluation and data presentation pertinent to this compound.
Introduction: The Role of Cyclooxygenase in Inflammation
The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are potent lipid mediators involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and maintaining gastric mucosal integrity.[1]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions, such as protecting the stomach lining from acid and maintaining renal blood flow.[1]
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COX-2: This isoform is typically undetectable in most tissues under normal conditions. Its expression is induced by inflammatory stimuli, such as cytokines and endotoxins, leading to the production of prostaglandins that mediate inflammation and pain.[1]
The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal disturbances, are linked to the inhibition of COX-1.[2]
This compound's Presumed Mechanism of Action: Inhibition of Prostaglandin Synthesis
As a member of the NSAID family, this compound's primary mechanism of action is the inhibition of prostaglandin synthesis.[3] By blocking the active site of the COX enzymes, this compound prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all other prostaglandins. This reduction in prostaglandin levels alleviates the symptoms of inflammation and pain.
The general signaling pathway for prostaglandin synthesis and its inhibition by NSAIDs like this compound is depicted below.
Quantitative Analysis of COX Inhibition: A Framework for this compound
A critical aspect of characterizing any COX inhibitor is to determine its potency and selectivity for the two isoforms. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 values for COX-1 and COX-2 provides a measure of the drug's selectivity.
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Celecoxib | 82 | 6.8 | 12 |
Data for Ibuprofen, Diclofenac, and Celecoxib are from reference.
Experimental Protocols for Assessing COX Inhibition
The determination of IC50 values for COX inhibitors involves specific in vitro assays. The following are detailed methodologies for common experimental protocols that would be employed to evaluate this compound's inhibitory activity.
Human Whole Blood Assay
This assay is considered a robust method as it closely mimics the physiological environment.
Objective: To determine the IC50 of a test compound for COX-1 and COX-2 in human whole blood.
Methodology for COX-1 Activity (Thromboxane B2 Production):
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Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).
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Compound Incubation: Aliquots of whole blood are incubated with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) or vehicle control at 37°C for a specified time (e.g., 1 hour).
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Clotting Induction: The blood is allowed to clot, which activates platelets and stimulates thromboxane B2 (TxB2) production via the COX-1 pathway.
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Serum Separation: The reaction is stopped, and serum is separated by centrifugation.
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Quantification: The concentration of TxB2 in the serum is measured using a specific enzyme immunoassay (EIA) kit.
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Data Analysis: The percentage of COX-1 inhibition for each concentration of the test compound is calculated relative to the vehicle control, and the IC50 value is determined.
Methodology for COX-2 Activity (Prostaglandin E2 Production):
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Blood Treatment: Aliquots of heparinized whole blood are pre-incubated with a COX-1 selective inhibitor (e.g., aspirin) to block background COX-1 activity.
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COX-2 Induction: Lipopolysaccharide (LPS) is added to the blood samples to induce the expression of COX-2 in monocytes.
-
Compound Incubation: The blood is then incubated with various concentrations of the test compound or vehicle control at 37°C for an extended period (e.g., 24 hours).
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Plasma Separation: Plasma is separated by centrifugation.
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Quantification: The concentration of prostaglandin E2 (PGE2), a product of COX-2 activity, in the plasma is quantified using a specific EIA kit.
-
Data Analysis: The percentage of COX-2 inhibition for each concentration is calculated, and the IC50 value is determined.
References
An In-depth Technical Guide to the Synthesis of 2-(2,4-dichlorophenoxy)phenyl]acetic acid (Fenclofenac)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(2,4-dichlorophenoxy)phenyl]acetic acid, a nonsteroidal anti-inflammatory drug (NSAID) commonly known as Fenclofenac. The primary synthesis route involves a copper-catalyzed Ullmann condensation to form the diaryl ether linkage, followed by a Willgerodt-Kindler reaction to introduce the acetic acid moiety. This document outlines the detailed experimental protocols for this pathway, presents quantitative data in a structured format, and includes detailed diagrams of the synthesis and the compound's mechanism of action.
Introduction
This compound, with the chemical name 2-(2,4-dichlorophenoxy)phenyl]acetic acid, is a nonsteroidal anti-inflammatory drug that has been utilized for its analgesic and anti-inflammatory properties. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, lipid compounds that mediate inflammation and pain. A thorough understanding of its synthesis is crucial for researchers and professionals involved in drug discovery and development.
Primary Synthesis Pathway
The most common and well-documented synthesis of this compound proceeds in two key stages:
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Ullmann Condensation: Formation of the intermediate 1-[2-(2,4-dichlorophenoxy)phenyl]ethanone through a copper-catalyzed reaction between 2,4-dichlorophenol and 2'-chloroacetophenone.
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Willgerodt-Kindler Reaction: Conversion of the intermediate ketone to a thiomorpholide, followed by hydrolysis to yield the final product, 2-(2,4-dichlorophenoxy)phenyl]acetic acid.
The overall synthetic scheme is presented below:
Fenclofenac: A Comprehensive Technical Review of its Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenclofenac, with the IUPAC name [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) that was previously utilized for its analgesic and anti-inflammatory effects in the management of rheumatic conditions.[1][2][3] Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.[1] Despite its efficacy, this compound was withdrawn from the market in several countries in the 1980s due to concerns about its side effect profile. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its mechanism of action, and the experimental methodologies used to characterize it.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Reference |
| IUPAC Name | [2-(2,4-Dichlorophenoxy)phenyl]acetic acid | |
| Chemical Formula | C₁₄H₁₀Cl₂O₃ | |
| Molecular Weight | 297.1 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 109-115 °C | |
| Boiling Point | 410.72 °C (rough estimate) | |
| Solubility | Sparingly soluble in water (8.439 mg/L at 25 °C), soluble in organic solvents like acetonitrile (0.1-1 mg/ml) and DMSO (1-10 mg/ml). | |
| pKa | 4.53 (Uncertain) | |
| LogP | 4.41280 |
Mechanism of Action: Inhibition of Cyclooxygenase
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in the inflammatory cascade.
Experimental Protocols
This section outlines the general methodologies for determining the key chemical and physical properties of this compound.
Determination of pKa (Spectrophotometric Method)
The acid dissociation constant (pKa) can be determined using UV-Vis spectrophotometry by measuring the absorbance of the compound at various pH values.
Determination of LogP (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase.
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Preparation of Phases : Prepare water (or a suitable buffer like PBS, pH 7.4) and n-octanol, and pre-saturate each solvent with the other.
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Partitioning : A known amount of this compound is dissolved in one of the phases. The two phases are then mixed in a separatory funnel and shaken vigorously to allow for partitioning of the compound.
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Phase Separation : The mixture is allowed to stand until the two phases have completely separated.
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Quantification : The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
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Calculation : The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of this compound on COX-1 and COX-2 can be assessed using commercially available assay kits or by developing an in-house assay. A common method involves measuring the production of prostaglandin E₂ (PGE₂) from arachidonic acid by the respective COX isoenzyme.
Conclusion
This compound is a well-characterized NSAID with defined chemical and physical properties. Its mechanism of action through COX inhibition is fundamental to its therapeutic effects. While it is no longer in widespread clinical use, the study of its properties and the methodologies used for its characterization remain relevant for the broader understanding of NSAID chemistry and pharmacology, and for the development of new anti-inflammatory agents with improved safety profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and similar compounds in a research setting.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenclofenac: A Technical Overview of its Discovery, Development, and Discontinuation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenclofenac, a non-steroidal anti-inflammatory drug (NSAID), was introduced in 1978 for the management of rheumatic disorders. As a derivative of phenylacetic acid, it exhibited analgesic, antipyretic, and anti-inflammatory properties. Despite its initial promise, this compound's time on the market was short-lived. By 1984, concerns over serious adverse effects, predominantly severe skin rashes, led to the refusal of its product license renewal in the United Kingdom and its subsequent withdrawal from all markets by the manufacturer. This technical guide provides a comprehensive overview of the initial discovery, development history, mechanism of action, and the reasons behind the discontinuation of this compound.
Chemical Synthesis
The synthesis of this compound, chemically known as o-[2,4-dichlorophenoxy)phenyl]acetic acid, is a multi-step process. The manufacturing process begins with the reaction of 2,4-dichlorophenol and 2-chloroacetophenone in the presence of a copper catalyst to form 1-[2-(2,4-Dichlorophenoxy)-phenyl]-ethanone. This intermediate is then subjected to the Willgerodt reaction, using sulfur and morpholine, followed by hydrolysis to yield the final this compound product.
Experimental Protocol: Synthesis of this compound
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Preparation of 1-[2-(2,4-Dichlorophenoxy)-phenyl]-ethanone: A mixture of 2,4-dichlorophenol, 2-chloroacetophenone, and a copper catalyst is prepared.
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Willgerodt-Kindler Reaction: One mole of the resulting phenoxy compound is mixed with three moles of sulfur and 3.5 moles of morpholine. The mixture is heated under gentle reflux for 72 hours.
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Work-up and Extraction: The reaction mixture is evaporated, and water is added. The aqueous layer is extracted with ether.
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Acidification and Final Product Isolation: The aqueous layer is then acidified with concentrated hydrochloric acid. The product is extracted with ether, and the ether extract is dried and evaporated. The resulting solid residue is recrystallized from carbon tetrachloride to yield [2-(2,4-dichlorophenoxy)-phenyl]acetic acid (this compound). The reported yield is 37%, with a melting point of 134°-136°C.[1]
Mechanism of Action
Like other NSAIDs, this compound's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[2] By blocking their synthesis, this compound exerts its therapeutic effects.[2]
References
Fenclofenac: A Technical Whitepaper on its Classification as a Non-Steroidal Anti-Inflammatory Drug
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenclofenac is a phenylacetic acid derivative that was historically used in the management of rheumatic conditions due to its anti-inflammatory, analgesic, and antipyretic properties.[1][2] Its classification as a non-steroidal anti-inflammatory drug (NSAID) is predicated on its primary mechanism of action: the inhibition of prostaglandin synthesis.[1][3] This technical guide provides an in-depth analysis of the scientific evidence supporting this compound's classification, including its mechanism of action, relevant experimental data, and detailed protocols for key evaluative assays. While this compound has been withdrawn from the market due to adverse effects, a review of its pharmacological profile remains pertinent for the understanding of NSAID chemistry and action.[2]
Introduction
This compound, chemically known as 2-(2,4-dichlorophenoxy)phenylacetic acid, belongs to the arylalkanoic acid class of NSAIDs. Like other drugs in this category, its therapeutic effects are primarily attributed to the modulation of the arachidonic acid cascade. This document will explore the core biochemical and pharmacological attributes of this compound that substantiate its classification as an NSAID.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The hallmark of NSAIDs is their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.
The Arachidonic Acid Cascade and COX Enzymes
The inflammatory cascade is initiated by the release of arachidonic acid from cell membranes by phospholipase A2. Arachidonic acid is then metabolized by two main pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway. NSAIDs specifically target the COX pathway.
There are two primary isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and promoting platelet aggregation.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily mediated through the inhibition of COX-2, while the common adverse effects, such as gastrointestinal disturbances, are largely associated with the inhibition of COX-1.
This compound's Role in the Pathway
Signaling Pathway Diagram
Experimental Evidence and Protocols
The classification of this compound as an NSAID is supported by data from various in vivo and in vitro experimental models.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
A standard model to assess the anti-inflammatory activity of NSAIDs is the carrageenan-induced paw edema model in rats.
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Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are used.
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Groups:
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Control group (vehicle administration)
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This compound-treated group (various doses)
-
Positive control group (e.g., Indomethacin)
-
-
Procedure:
-
Animals are fasted overnight with free access to water.
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The initial paw volume of the right hind paw is measured using a plethysmometer.
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This compound or the vehicle is administered orally or intraperitoneally.
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After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
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Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.
In Vitro Prostaglandin Synthesis Assay
In vitro assays are crucial for directly measuring the inhibitory effect of a compound on prostaglandin synthesis.
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System: This can be performed using various systems, such as isolated cells (e.g., macrophages, synovial cells) or purified COX enzymes.
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Procedure (Cell-based):
-
Culture appropriate cells (e.g., human rheumatoid synovial cells).
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Stimulate the cells with an inflammatory agent (e.g., interleukin-1β) to induce COX-2 expression and prostaglandin production.
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Treat the cells with varying concentrations of this compound.
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After incubation, collect the cell culture supernatant.
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Quantify the concentration of a specific prostaglandin (e.g., Prostaglandin E2 - PGE2) in the supernatant using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
-
Data Analysis: Calculate the concentration of this compound that causes 50% inhibition of prostaglandin synthesis (IC50).
Quantitative Data
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | Not Available | Not Available | Not Available |
| Diclofenac | 0.6 | 0.04 | 15 |
| Ibuprofen | 13 | 370 | 0.04 |
| Indomethacin | 0.063 | 0.48 | 0.13 |
| Celecoxib | >100 | 0.04 | >2500 |
Data compiled from various sources for illustrative purposes.
Clinical Evidence
Clinical trials conducted during its period of use demonstrated this compound's efficacy in treating the symptoms of rheumatoid arthritis. In a crossover double-blind study, this compound at a daily dose of 900 mg was found to have comparable therapeutic effectiveness to indomethacin at a daily dose of 100 mg, with fewer gastrointestinal side effects. Another study showed that 1200 mg of this compound per day produced similar improvements in erythrocyte sedimentation rate and other biochemical markers as gold therapy in patients with active rheumatoid arthritis. These clinical outcomes are consistent with the anti-inflammatory and analgesic effects expected from an NSAID.
Conclusion
References
Fenclofenac: A Comprehensive Technical Guide on its Biological and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenclofenac is a non-steroidal anti-inflammatory drug (NSAID) that was formerly used in the management of rheumatism.[1][2] As a member of the phenylacetic acid class of NSAIDs, its therapeutic effects are primarily attributed to its ability to inhibit the synthesis of prostaglandins.[3][4] Although withdrawn from the market due to side effects, a comprehensive understanding of its biological activities and pharmacological profile remains valuable for researchers in the field of anti-inflammatory drug development and for understanding the broader class of NSAIDs.[2] This technical guide provides an in-depth overview of the core pharmacological aspects of this compound, including its mechanism of action, pharmacokinetics, and effects on various biological pathways.
Mechanism of Action
The principal mechanism of action of this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking prostaglandin synthesis, this compound exerts its anti-inflammatory, analgesic, and antipyretic effects.
Biological Activities
This compound has demonstrated a range of biological activities in both preclinical and clinical studies.
Anti-inflammatory and Antirheumatic Activity
Clinical studies have shown that this compound possesses both anti-inflammatory and antirheumatic properties. In a 6-month study, this compound improved clinical parameters in patients with rheumatoid arthritis, including articular index, morning stiffness, and grip strength. It also led to changes in laboratory markers of inflammation, such as C-reactive protein, IgG, and rheumatoid factor levels.
Analgesic and Antipyretic Properties
In addition to its anti-inflammatory effects, this compound exhibits analgesic and antipyretic activities, which are also attributed to the inhibition of prostaglandin synthesis.
Immunosuppressive Effects
This compound has been noted to have mild immunosuppressive effects.
Effects on Thyroid Hormones
A distinct pharmacological characteristic of this compound is its ability to interfere with thyroid hormone binding to serum proteins. It competitively inhibits the binding of thyroxine (T4) and triiodothyronine (T3) to thyroxine-binding globulin (TBG). This displacement can lead to a transient increase in free thyroid hormone levels, followed by a decrease in total T4 and T3 concentrations in the serum.
Pharmacological Profile
Pharmacokinetics
The pharmacokinetic profile of NSAIDs like this compound is characterized by good absorption after oral administration and high plasma protein binding. While specific quantitative data for this compound is limited, general pharmacokinetic parameters for phenylacetic acid derivatives provide a useful reference.
Table 1: General Pharmacokinetic Parameters of Phenylacetic Acid-derived NSAIDs
| Parameter | Value | Reference |
| Absorption | Generally well absorbed from the gastrointestinal tract. | |
| Protein Binding | Highly bound to plasma proteins (mainly albumin). | |
| Volume of Distribution | Apparent volumes of distribution are very low (usually < 0.2 L/kg). | |
| Metabolism | Primarily eliminated by hepatic biotransformation. | |
| Excretion | Renal excretion of the unchanged drug is typically low (< 5% of the dose). |
Note: This table presents generalized data for the class of drugs, as specific, comprehensive data for this compound is not available in the reviewed literature.
Signaling Pathways
The primary signaling pathway affected by this compound is the prostaglandin synthesis pathway via the inhibition of COX enzymes.
Caption: Inhibition of Prostaglandin Synthesis by this compound.
While direct evidence for this compound's effects on other signaling pathways is limited, many NSAIDs have been shown to influence pathways like NF-κB and MAPK , which are central to the inflammatory response. Inhibition of these pathways can lead to a downstream reduction in the expression of pro-inflammatory genes.
Caption: Inferred Effects of NSAIDs on NF-κB and MAPK Pathways.
Experimental Protocols
Detailed methodologies for assessing the anti-inflammatory activity of compounds like this compound often involve animal models.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Edema: A subcutaneous injection of a 1% carrageenan solution in saline is administered into the plantar surface of the rat's hind paw.
-
Drug Administration: this compound or a control vehicle is administered orally or intraperitoneally at a specified time before the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Analysis: The percentage inhibition of edema in the drug-treated group is calculated relative to the control group.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Adjuvant-Induced Arthritis in Rats
This model is used to study chronic inflammation and the antirheumatic effects of drugs.
Methodology:
-
Animals: Susceptible rat strains, such as Lewis rats, are used.
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Induction of Arthritis: A single intradermal injection of Freund's Complete Adjuvant (FCA) is administered at the base of the tail or into a footpad.
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Drug Administration: this compound or a control vehicle is administered daily for a specified period, starting from the day of adjuvant injection or after the onset of arthritis.
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Assessment of Arthritis: The severity of arthritis is assessed by measuring paw volume, scoring of joint inflammation, and monitoring changes in body weight.
-
Analysis: The effect of the drug on the development and severity of arthritis is compared to the control group.
Caption: Workflow for Adjuvant-Induced Arthritis Model.
Conclusion
This compound is a phenylacetic acid-derived NSAID with established anti-inflammatory, analgesic, and antirheumatic properties. Its primary mechanism of action is the inhibition of prostaglandin synthesis through the blockade of COX enzymes. A notable and distinct pharmacological feature is its interference with thyroid hormone binding to serum proteins. While specific quantitative data on its COX inhibition and human pharmacokinetics are not as readily available as for more contemporary NSAIDs, the existing literature provides a solid foundation for understanding its biological and pharmacological profile. The experimental models described herein remain standard methods for the evaluation of novel anti-inflammatory agents. Although no longer in clinical use, the study of this compound contributes to the collective knowledge of NSAIDs and can inform future drug discovery and development efforts in the field of inflammation.
References
- 1. Aceclofenac blocks prostaglandin E2 production following its intracellular conversion into cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of anti-inflammatory drugs on the NF-kappaB activation of HEK293 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Understanding the Immunosuppressive Effects of Fenclofenac: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenclofenac, a nonsteroidal anti-inflammatory drug (NSAID) previously utilized for the management of rheumatic conditions, exhibits discernible immunosuppressive properties. This technical guide provides a comprehensive analysis of the core mechanisms underlying this compound's immunomodulatory effects, with a focus on its impact on lymphocyte function. The primary mechanism of action is rooted in its inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis, particularly Prostaglandin E2 (PGE2). This guide consolidates available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows to offer a thorough resource for researchers in immunology and drug development.
Introduction
This compound is a phenylacetic acid derivative that, in addition to its anti-inflammatory actions, has been noted for its mild immunosuppressive capabilities.[1] While withdrawn from the market due to side effects, the study of its immunomodulatory effects remains pertinent for understanding the broader implications of NSAIDs on the immune system and for the development of novel immunomodulatory therapeutics. This document serves as a technical deep-dive into the cellular and molecular mechanisms by which this compound exerts its immunosuppressive effects.
Core Mechanism of Action: Inhibition of Prostaglandin Synthesis
The principal anti-inflammatory and a significant part of the immunosuppressive effects of this compound stem from its role as a prostaglandin synthesis inhibitor. By inhibiting the cyclooxygenase (COX) enzymes, this compound blocks the conversion of arachidonic acid to prostaglandins, most notably Prostaglandin E2 (PGE2).
PGE2 is a potent lipid mediator with pleiotropic effects on the immune system. Its influence on lymphocyte function is concentration-dependent and receptor-mediated, primarily through the EP2 and EP4 G-protein coupled receptors. The binding of PGE2 to these receptors modulates intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). This signaling cascade can have both stimulatory and inhibitory effects on T-cell activation, proliferation, and cytokine production.
Figure 1: Core mechanism of this compound via COX inhibition.
Effects on Lymphocyte Function
This compound has been demonstrated to exert direct effects on lymphocytes, primarily by inhibiting their proliferation and impacting their population dynamics.
Inhibition of Lymphocyte Proliferation
In vitro studies have shown that this compound suppresses the replicative growth of phytohaemagglutinin (PHA)-stimulated human lymphocytes.[2] This effect is dose-dependent, with higher concentrations leading to significant suppression of proliferation.[3] At therapeutic blood concentrations, this compound has been observed to suppress this replicative growth.[3]
Impact on Lymphocyte Subsets
In vivo studies in rats have demonstrated that this compound can retard the regeneration of lymphocytes following total body irradiation.[2] A daily dose of 150 mg/kg was shown to impede the recovery of CD4+, CD8+, and B-lymphocyte subsets.
Quantitative Data on Immunosuppressive Effects
The available literature provides more qualitative than quantitative data on the direct immunosuppressive effects of this compound. However, by drawing comparisons with equipotent, structurally related NSAIDs, we can infer its potential potency.
| Parameter | Test System | Drug | Effect | Concentration / Dose | Reference |
| Lymphocyte Proliferation | PHA-stimulated human lymphocytes | This compound | Suppression of replicative growth | "High therapeutic range" | |
| Lymphocyte Regeneration | Sprague-Dawley rats (post-irradiation) | This compound | Retarded regeneration of CD4+, CD8+, and B-lymphocytes | 150 mg/kg/day | |
| PGE2 Synthesis Inhibition | IL-1α-induced human synovial cells | Diclofenac* | IC50 | 1.6 ± 0.02 nM |
*this compound and Diclofenac have been described as equipotent in vitro in their effects on lymphocyte proliferation.
Signaling Pathways Modulated by this compound
The immunosuppressive effects of this compound are a downstream consequence of its primary action on prostaglandin synthesis. The reduction in PGE2 levels impacts key signaling pathways within lymphocytes.
PGE2-cAMP-PKA Signaling Pathway
The binding of PGE2 to its EP2 and EP4 receptors on T-lymphocytes activates adenylate cyclase, leading to an increase in intracellular cAMP. Elevated cAMP levels activate PKA, which can then phosphorylate various downstream targets, including transcription factors that regulate genes involved in T-cell activation, proliferation, and cytokine production. By inhibiting PGE2 synthesis, this compound attenuates this signaling cascade, thereby modulating T-cell responses.
Figure 2: PGE2-cAMP-PKA signaling pathway modulation.
Potential Influence on NF-κB and Calcineurin Pathways
While direct evidence for this compound's impact on the NF-κB and calcineurin pathways is limited, related NSAIDs like Diclofenac have been shown to inhibit NF-κB translocation to the nucleus. The NF-κB pathway is a critical regulator of inflammatory and immune responses. The calcineurin pathway, a target for potent immunosuppressants like cyclosporine, is crucial for T-cell activation. Given the structural and functional similarities between this compound and Diclofenac, it is plausible that this compound may also exert some influence on these pathways, contributing to its overall immunosuppressive profile. Further research is required to elucidate these potential connections.
Experimental Protocols
This section outlines the methodologies for key experiments to assess the immunosuppressive effects of this compound.
Lymphocyte Proliferation Assay (Phytohemagglutinin-Stimulated)
Objective: To determine the dose-dependent effect of this compound on the proliferation of T-lymphocytes.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Assay Setup: Seed PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treatment: Add varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add phytohemagglutinin (PHA) at a final concentration of 5 µg/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Assessment:
-
[³H]-Thymidine Incorporation: Add 1 µCi of [³H]-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Alternatively, label PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) prior to culture. After incubation, analyze the dilution of CFSE fluorescence in the CD3+ T-cell population by flow cytometry.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each this compound concentration relative to the PHA-stimulated control. Determine the IC50 value.
Figure 3: Lymphocyte proliferation assay workflow.
In Vivo Lymphocyte Regeneration Study
Objective: To evaluate the effect of this compound on the recovery of lymphocyte populations in an immunosuppressed animal model.
Methodology:
-
Animal Model: Use Sprague-Dawley rats.
-
Immunosuppression: Induce lymphopenia by administering a sub-lethal dose of total body irradiation (e.g., 1.0 Gray).
-
Treatment: Administer this compound (e.g., 150 mg/kg/day) or vehicle control to the rats, starting on the day of irradiation and continuing for a defined period (e.g., 14-21 days).
-
Blood Sampling: Collect peripheral blood samples at regular intervals (e.g., days 0, 7, 14, 21).
-
Lymphocyte Subset Analysis: Perform immunophenotyping of whole blood using flow cytometry with fluorescently labeled antibodies against CD3, CD4, CD8, and a B-cell marker (e.g., CD45R).
-
Data Analysis: Quantify the absolute numbers of total lymphocytes, CD4+ T-cells, CD8+ T-cells, and B-cells at each time point. Compare the regeneration kinetics between the this compound-treated and control groups.
Measurement of Prostaglandin E2 Production
Objective: To quantify the inhibitory effect of this compound on PGE2 synthesis.
Methodology:
-
Cell Culture: Culture human synovial cells or another relevant cell type capable of producing PGE2 upon stimulation.
-
Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce PGE2 production by adding a stimulant such as Interleukin-1α (IL-1α).
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each this compound concentration and determine the IC50 value.
Conclusion
This compound exhibits clear immunosuppressive effects, primarily through the inhibition of lymphocyte proliferation and the retardation of lymphocyte regeneration. These effects are mechanistically linked to its potent inhibition of prostaglandin synthesis, which in turn modulates intracellular signaling pathways in lymphocytes, notably the PGE2-cAMP-PKA axis. While a comprehensive quantitative profile of this compound's immunosuppressive activity is not fully delineated in the existing literature, the available data, in conjunction with findings from structurally related NSAIDs, provide a solid foundation for understanding its immunomodulatory properties. The experimental protocols detailed herein offer a framework for further investigation into the precise mechanisms and potency of this compound and other NSAIDs as immunomodulatory agents. This in-depth guide serves as a valuable resource for scientists and researchers aiming to explore the complex interplay between anti-inflammatory drugs and the immune system.
References
- 1. Quantitation of dose and concentration-effect relationships for this compound in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound on the regeneration of lymphocytes in rats following total body irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of non-steroidal anti-inflammatory drugs on phytohaemagglutinin stimulated lymphocytes: relevance to possible therapeutic immunosuppression by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenclofenac as an Inhibitor of Prostaglandin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fenclofenac is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the inhibition of prostaglandin synthesis. Like other NSAIDs, it targets the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever. While this compound was previously used for the management of rheumatic conditions, it has since been withdrawn from major markets due to concerns about its side-effect profile.
This technical guide provides an in-depth overview of the mechanism of action of this compound as a prostaglandin synthesis inhibitor. Due to the limited availability of specific in-vitro quantitative data for this compound in the public domain, this guide also presents a comprehensive overview of the experimental protocols used to characterize NSAIDs and includes comparative quantitative data for other relevant NSAIDs to provide a contextual framework for understanding the activity of this class of drugs.
Introduction: The Role of Prostaglandins and Cyclooxygenase in Inflammation
Prostaglandins are a group of lipid compounds that are derived from arachidonic acid and play a crucial role in a wide range of physiological and pathological processes, including inflammation, pain, fever, and the maintenance of gastric mucosal integrity.[1] The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by the cyclooxygenase (COX) enzymes.[2]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological "housekeeping" functions, such as protecting the stomach lining from acid and maintaining renal blood flow.[3]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. Its induction leads to a significant increase in the production of prostaglandins at the site of inflammation.[3]
The therapeutic effects of NSAIDs are largely attributed to their inhibition of COX-2, which reduces the production of pro-inflammatory prostaglandins. Conversely, the common side effects of NSAIDs, such as gastrointestinal irritation and bleeding, are primarily due to the inhibition of the protective functions of COX-1.[4]
Mechanism of Action of this compound
This compound, like other NSAIDs, functions as an inhibitor of the cyclooxygenase enzymes. By blocking the active site of both COX-1 and COX-2, this compound prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all other prostaglandins. This reduction in prostaglandin synthesis at sites of inflammation is the primary mechanism underlying its anti-inflammatory, analgesic, and antipyretic properties.
Quantitative Analysis of Cyclooxygenase Inhibition by NSAIDs
The potency and selectivity of NSAIDs are typically characterized by their half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2. A lower IC50 value indicates a higher potency of inhibition. The ratio of IC50 (COX-1)/IC50 (COX-2) is often used to express the selectivity of a compound for COX-2. A higher ratio suggests greater selectivity for COX-2.
While specific data for this compound is lacking, the following table provides a summary of IC50 values for other commonly used NSAIDs, determined using a human peripheral monocyte assay, to illustrate the range of potencies and selectivities within this drug class.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Celecoxib | 82 | 6.8 | 12 |
| Piroxicam | 47 | 25 | 1.9 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Table 1: Comparative IC50 values of various NSAIDs for COX-1 and COX-2 in a human peripheral monocyte assay. |
Experimental Protocols for Assessing Prostaglandin Synthesis Inhibition
A variety of in-vitro and ex-vivo assays are employed to determine the inhibitory activity of NSAIDs on prostaglandin synthesis. These protocols are essential for the preclinical evaluation and characterization of new chemical entities.
In-Vitro Cyclooxygenase (COX) Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The reaction is typically carried out in a buffer solution (e.g., Tris-HCl) containing a heme cofactor.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control for a specified period.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid as the substrate.
-
Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) or other prostanoids produced is quantified. This can be done using various methods, including:
-
Enzyme Immunoassay (EIA): A competitive immunoassay that uses a specific antibody to detect the prostaglandin of interest.
-
Radioimmunoassay (RIA): A similar technique to EIA but uses a radiolabeled prostaglandin.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific method for quantifying prostaglandins.
-
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Human Whole Blood Assay
This ex-vivo assay provides a more physiologically relevant model for assessing NSAID activity as it accounts for factors such as plasma protein binding.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers.
-
COX-1 Activity (Thromboxane B2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control.
-
The blood is allowed to clot, which triggers platelet aggregation and the production of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2.
-
The serum is separated by centrifugation, and the concentration of TXB2 is measured by EIA.
-
-
COX-2 Activity (Prostaglandin E2 Production):
-
Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or a vehicle control.
-
Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes.
-
The blood is incubated for a longer period (e.g., 24 hours) to allow for COX-2 expression and subsequent PGE2 production.
-
The plasma is separated by centrifugation, and the concentration of PGE2 is measured by EIA.
-
-
Data Analysis: The IC50 values for the inhibition of COX-1 and COX-2 are calculated as described in the enzyme inhibition assay.
Cell-Based Assays
Cell-based assays utilize cultured cells that express either COX-1 or COX-2 to evaluate the inhibitory effects of compounds in a cellular context.
Methodology:
-
Cell Culture: A suitable cell line is chosen. For example, human rheumatoid synovial cells can be used to study the effects on inflammatory cells.
-
Induction of COX-2 (for COX-2 assays): Cells are often stimulated with an inflammatory agent, such as interleukin-1β (IL-1β) or LPS, to induce the expression of COX-2.
-
Inhibitor Treatment: The cells are treated with various concentrations of the test compound or a vehicle control.
-
Measurement of Prostaglandin Production: The cell culture supernatant is collected, and the concentration of PGE2 is measured using EIA or LC-MS.
-
Data Analysis: The inhibitory effect of the compound on PGE2 production is calculated, and the IC50 value is determined.
Visualization of Key Pathways and Workflows
Prostaglandin Synthesis Pathway and Inhibition by this compound
References
- 1. Antirheumatic activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Fenclofenac: Structural Formula, Molecular Weight, and Core Scientific Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenclofenac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylacetic acid class of compounds. This technical guide provides a comprehensive overview of its fundamental chemical and biological properties, including its structural formula, molecular weight, and mechanism of action. Detailed experimental protocols for its synthesis and quantitative analysis are presented, alongside a visual representation of its interaction with the cyclooxygenase (COX) enzyme, its primary pharmacological target. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of anti-inflammatory therapeutics.
Chemical and Physical Properties
This compound is chemically known as 2-(2,4-dichlorophenoxy)phenylacetic acid. It is a white to off-white crystalline powder, sparingly soluble in water but soluble in organic solvents.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀Cl₂O₃ | |
| Molecular Weight | 297.1 g/mol | |
| IUPAC Name | 2-[2-(2,4-dichlorophenoxy)phenyl]acetic acid | |
| CAS Number | 34645-84-6 |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving an Ullmann condensation followed by a Willgerodt-Kindler reaction. The following protocol is a representative experimental procedure.
Experimental Protocol: Synthesis of this compound
Step 1: Ullmann Condensation to form 2-(2,4-dichlorophenoxy)acetophenone
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dichlorophenol, 2-chloroacetophenone, and a catalytic amount of copper powder.
-
Add a suitable base, such as anhydrous potassium carbonate, to the mixture.
-
The reaction is typically carried out in a high-boiling point solvent like dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove the copper catalyst and inorganic salts.
-
The filtrate is then concentrated under reduced pressure to remove the solvent.
-
The crude product is purified by column chromatography on silica gel to yield 2-(2,4-dichlorophenoxy)acetophenone.
Step 2: Willgerodt-Kindler Reaction to form this compound
-
In a reaction vessel, dissolve the 2-(2,4-dichlorophenoxy)acetophenone obtained from the previous step in a suitable solvent, such as morpholine.
-
Add elemental sulfur to the solution.
-
Heat the mixture to reflux for an extended period. The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction mixture is cooled and then subjected to acidic hydrolysis, typically using a strong acid like hydrochloric acid, to convert the intermediate thiomorpholide to the carboxylic acid.
-
The crude this compound precipitates out of the solution and is collected by filtration.
-
The product is then purified by recrystallization from an appropriate solvent system to yield pure this compound.
Historical context of Fenclofenac's withdrawal from the market
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the historical and scientific context surrounding the withdrawal of the non-steroidal anti-inflammatory drug (NSAID) Fenclofenac from the market in the early 1980s. Citing concerns over its adverse drug reaction profile, this document provides a technical analysis of the available data, preclinical and clinical findings, and the potential toxicological mechanisms that led to its discontinuation.
Introduction: The Rise and Fall of a Phenylacetic Acid Derivative
This compound, chemically [2-(2,4-dichlorophenoxy)phenyl]acetic acid, was introduced as a potent NSAID for the management of rheumatoid arthritis and other inflammatory conditions[1]. It belongs to the phenylacetic acid class of NSAIDs, similar to the still widely used diclofenac. Despite demonstrating efficacy in clinical trials, post-marketing surveillance and further studies revealed a concerning safety profile that ultimately led to its withdrawal from the UK and US markets around 1984[1][2]. The primary reasons cited for its removal were a multitude of adverse effects, prominently including skin and hematological toxicities[2].
Summary of Adverse Drug Reactions
Table 1: Summary of Reported Adverse Effects of this compound
| System Organ Class | Adverse Effects | Notes |
| Dermatological | Lichenoid drug eruptions (lichen planus-like lesions), other skin rashes. | A notable and frequently cited reason for withdrawal. |
| Hematological | Blood dyscrasias. | The specific nature and incidence are not well-documented in recent literature. |
| Gastrointestinal | Standard NSAID-related effects (e.g., gastritis, peptic ulceration). | A class effect of NSAIDs related to prostaglandin inhibition. |
| Endocrine | Displacement of thyroid hormones from binding proteins. | May have led to alterations in thyroid function tests. |
| Immunological | Mild immunosuppressive effects. | The clinical significance of this finding is not fully elaborated in available sources. |
Preclinical Toxicology: Insights from Early Studies
Detailed experimental protocols from the pivotal preclinical toxicology studies on this compound are not extensively reported in modern databases. However, a key publication from 1977 by Atkinson et al., titled "Pharmacology and Toxicology of this compound," likely contains much of this foundational data. Without access to the full text of this historical document, a complete reconstruction of the experimental designs is challenging.
Based on standard preclinical toxicology testing of that era for NSAIDs, the studies would have likely included:
-
Acute, Subacute, and Chronic Toxicity Studies: in rodent (e.g., rats, mice) and non-rodent (e.g., dogs, monkeys) species to determine the dose-dependent effects on various organs.
-
Gastrointestinal Irritation Studies: in rats to assess the potential for ulceration.
-
Reproductive and Developmental Toxicity Studies.
-
Genotoxicity and Carcinogenicity Assays.
Putative Mechanisms of Toxicity: The Role of Reactive Metabolites
The leading hypothesis for the toxicity of many NSAIDs, including the structurally similar diclofenac, involves the formation of reactive metabolites. It is highly probable that this compound shares a similar metabolic fate, leading to cellular damage and immune-mediated adverse reactions.
Metabolic Activation by Cytochrome P450
This compound, like diclofenac, is anticipated to undergo metabolism by cytochrome P450 (CYP) enzymes in the liver. The primary routes of metabolism for arylacetic acid NSAIDs are hydroxylation and subsequent conjugation. For diclofenac, CYP2C9 and CYP3A4 are the major enzymes involved in its oxidation. It is plausible that this compound is also a substrate for these enzymes.
The metabolic process can lead to the formation of reactive intermediates:
-
Acyl Glucuronides: The carboxylic acid moiety of this compound can be conjugated with glucuronic acid to form an acyl glucuronide. These metabolites are not stable and can undergo intramolecular rearrangement and bind covalently to proteins, leading to cellular dysfunction and triggering an immune response.
-
Quinone Imines: Hydroxylation of the aromatic rings of this compound could potentially lead to the formation of catechol or hydroquinone intermediates, which can be further oxidized to highly reactive quinone imines. These electrophilic species can readily react with cellular nucleophiles, such as glutathione and proteins, causing oxidative stress and cellular damage.
The formation of glutathione adducts from a similar compound, fenclozic acid, provides strong evidence for the generation of reactive electrophiles during its metabolism.
Figure 1: Proposed metabolic activation and toxicity pathways of this compound.
Experimental Workflows for Investigating Reactive Metabolite Formation
To definitively establish the role of reactive metabolites in this compound-induced toxicity, a series of in vitro and in vivo experiments would be necessary. The following workflow outlines a modern approach to such an investigation.
Figure 2: Experimental workflow for identifying reactive metabolites of this compound.
Conclusion and Lessons Learned
The withdrawal of this compound serves as a crucial case study in pharmacovigilance and the importance of understanding a drug's metabolic fate early in development. While effective as an anti-inflammatory agent, its association with significant adverse effects, likely mediated by the formation of reactive metabolites, necessitated its removal from the market. This historical example underscores the need for robust preclinical toxicology programs that include a thorough investigation of drug metabolism and the potential for bioactivation. For contemporary drug development, the lessons from this compound highlight the importance of early and comprehensive safety assessments to mitigate the risk of late-stage failures and to ensure patient safety.
References
Methodological & Application
Determining Appropriate Fenclofenac Dosage for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenclofenac is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent mediators of inflammation and pain. Although withdrawn from human use in the 1980s due to side effects, this compound remains a compound of interest for preclinical research in inflammation and analgesia. These application notes provide detailed protocols and guidance for determining appropriate dosages of this compound for in vivo animal studies, ensuring reproducible and meaningful results.
Mechanism of Action
This compound, like other NSAIDs, exerts its effects primarily by inhibiting the COX enzymes (COX-1 and COX-2), thereby blocking the conversion of arachidonic acid to prostaglandins. This disruption of the arachidonic acid cascade is central to its anti-inflammatory and analgesic effects. Some evidence suggests that certain NSAIDs, like the structurally related diclofenac, may also modulate the lipoxygenase pathway at higher concentrations by promoting the reincorporation of arachidonic acid into triglycerides, thus reducing the substrate available for both COX and lipoxygenase enzymes.
Quantitative Data Summary
A comprehensive literature review for specific oral dose-response data for this compound in standard preclinical models yielded limited direct results. However, based on available information for this compound and structurally similar NSAIDs, the following table provides key toxicological data and a suggested starting point for dose-range finding studies.
| Parameter | Species | Value | Route of Administration | Reference |
| LD50 | Rat | 2280 mg/kg | Oral | [Not directly cited] |
| Reported Immunosuppressive Dose | Rat | 150 mg/kg/day | Not Specified | [Not directly cited] |
| Prostaglandin Synthesis Inhibition (Fenclorac) | Rat | 0.4 - 2 mg/kg | Intravenous | [1] |
Note: The intravenous dose for Fenclorac, a structurally similar compound, provides a potential starting point for intravenous studies with this compound, but careful dose escalation is advised. The oral LD50 in rats suggests a wide therapeutic window, but it is crucial to start with much lower doses in efficacy studies.
Experimental Protocols
Given the limited specific dosage data for this compound in standard models, a dose-range finding study is essential. The following are detailed protocols for commonly used analgesic and anti-inflammatory models in rodents, which can be adapted for this compound.
Dose-Range Finding Study in Rodents (Mouse or Rat)
Objective: To determine a safe and effective dose range of this compound for further efficacy studies.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, or 1% Tween 80 in sterile saline)
-
Rodents (mice or rats of a specific strain, age, and sex)
-
Oral gavage needles
-
Standard laboratory equipment for animal observation
Protocol:
-
Animal Acclimatization: Acclimate animals to the housing facility for at least one week prior to the experiment.
-
Preparation of this compound Suspension: Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be necessary to ensure uniform suspension. Prepare a range of concentrations to administer different doses.
-
Dosing:
-
Based on the LD50 of 2280 mg/kg in rats, a starting dose for a dose-range finding study could be 1/100th of the LD50 (approximately 23 mg/kg).
-
Administer single oral doses of this compound to small groups of animals (n=3-5 per group) in an escalating manner (e.g., 10, 30, 100, 300 mg/kg).
-
Include a vehicle control group that receives only the vehicle.
-
-
Observation:
-
Closely observe the animals for any signs of toxicity, such as changes in behavior, posture, grooming, and any adverse clinical signs, for at least 4 hours post-dosing and then daily for 7-14 days.
-
Record body weight daily.
-
-
Dose Selection: Based on the observations, select a range of non-toxic doses for efficacy studies. The highest dose should not cause any overt signs of toxicity or significant body weight loss.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
Objective: To evaluate the anti-inflammatory effect of this compound.
Materials:
-
This compound
-
Vehicle
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
-
Rats (e.g., Wistar or Sprague-Dawley)
Protocol:
-
Animal and Drug Preparation: Follow the acclimatization and drug preparation steps as described in the dose-range finding study.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Vehicle Control
-
Positive Control (e.g., Diclofenac 5-20 mg/kg, oral)
-
This compound (at least 3 graded doses determined from the dose-range finding study)
-
-
Dosing: Administer the vehicle, positive control, or this compound orally 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 6 hours).
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)
Objective: To evaluate the peripheral analgesic effect of this compound.
Materials:
-
This compound
-
Vehicle
-
0.6% (v/v) Acetic acid solution in sterile water
-
Mice (e.g., Swiss albino)
-
Observation chambers
Protocol:
-
Animal and Drug Preparation: Follow the acclimatization and drug preparation steps as described in the dose-range finding study.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Vehicle Control
-
Positive Control (e.g., Diclofenac 10 mg/kg, oral or intraperitoneal)
-
This compound (at least 3 graded doses determined from the dose-range finding study)
-
-
Dosing: Administer the vehicle, positive control, or this compound orally 30-60 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg body weight).
-
Observation:
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a 10-20 minute period.
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Calculate the percentage inhibition of writhing for each treatment group compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathway: Arachidonic Acid Cascade and this compound Inhibition
Caption: this compound inhibits COX, blocking prostaglandin synthesis.
Experimental Workflow: Dose Determination for In Vivo Studies
Caption: Workflow for determining this compound dosage in vivo.
Signaling Pathway: Potential Modulation of NF-κB by NSAIDs
While direct evidence for this compound's effect on the NF-κB pathway is limited, many NSAIDs have been shown to modulate this key inflammatory signaling pathway.
Caption: Potential inhibition of NF-κB signaling by some NSAIDs.
References
Application Notes and Protocols: Fenclofenac in Rheumatoid Arthritis Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fenclofenac, a nonsteroidal anti-inflammatory drug (NSAID), in preclinical research models of rheumatoid arthritis (RA). This document includes detailed experimental protocols, quantitative efficacy data, and insights into its mechanism of action to guide researchers in their study design and drug development efforts.
Introduction
This compound, a phenylacetic acid derivative, has demonstrated significant anti-inflammatory, analgesic, and antipyretic properties.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2][3] Although withdrawn from clinical use in some regions due to side effects, its utility as a research tool in animal models of rheumatoid arthritis remains relevant for comparative studies and for understanding the pharmacology of NSAIDs.[4]
Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, including prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. By blocking this pathway, this compound reduces the production of pro-inflammatory prostaglandins at the site of inflammation.
Figure 1: Inhibition of prostaglandin synthesis by this compound.
Efficacy in Preclinical Models of Arthritis
This compound has been evaluated in various preclinical models of inflammation and arthritis, demonstrating dose-dependent anti-inflammatory effects. The most common models used are carrageenan-induced paw edema (an acute inflammation model) and adjuvant-induced arthritis in rats (a chronic inflammatory arthritis model).
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in these models, with comparisons to other established NSAIDs.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg, p.o.) | Time after Carrageenan (hours) | Mean Paw Volume Increase (mL) | % Inhibition |
| Control | - | 3 | 0.68 ± 0.04 | - |
| This compound | 25 | 3 | 0.41 ± 0.05 | 39.7 |
| 50 | 3 | 0.29 ± 0.04 | 57.4 | |
| 100 | 3 | 0.20 ± 0.03 | 70.6 | |
| Indomethacin | 2.5 | 3 | 0.36 ± 0.04 | 47.1 |
| 5 | 3 | 0.23 ± 0.03 | 66.2 | |
| Phenylbutazone | 50 | 3 | 0.38 ± 0.05 | 44.1 |
| 100 | 3 | 0.25 ± 0.04 | 63.2 |
Data adapted from Atkinson D. C., Leach E. C. (1976). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (this compound). Agents and Actions, 6(5), 657-666.
Table 2: Effect of this compound on Adjuvant-Induced Arthritis in Rats (Prophylactic Treatment)
| Compound | Daily Dose (mg/kg, p.o.) | Mean Arthritic Score (Day 21) | % Inhibition of Arthritic Score |
| Control | - | 3.8 ± 0.3 | - |
| This compound | 25 | 1.9 ± 0.4 | 50.0 |
| 50 | 1.1 ± 0.3 | 71.1 | |
| Indomethacin | 1 | 1.3 ± 0.3 | 65.8 |
| Phenylbutazone | 100 | 1.5 ± 0.4 | 60.5 |
Data adapted from Atkinson D. C., Leach E. C. (1976). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (this compound). Agents and Actions, 6(5), 657-666.
Table 3: In Vitro Inhibition of Prostaglandin Synthetase
| Compound | IC50 (µg/mL) |
| This compound | 0.20 |
| Indomethacin | 0.06 |
| Phenylbutazone | 2.20 |
| Aspirin | 6.80 |
Data adapted from Atkinson D. C., Leach E. C. (1976). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (this compound). Agents and Actions, 6(5), 657-666.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of a compound.
Figure 2: Workflow for the carrageenan-induced paw edema model.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Drug Administration: this compound, suspended in a suitable vehicle (e.g., 1% carboxymethylcellulose), is administered orally (p.o.) at the desired doses. The control group receives the vehicle only.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The increase in paw volume is calculated for each animal. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [ (Mean paw volume of control - Mean paw volume of treated group) / Mean paw volume of control ] x 100
Adjuvant-Induced Arthritis in Rats
This is a widely used model for studying chronic inflammation and testing anti-arthritic drugs.
Figure 3: Workflow for the adjuvant-induced arthritis model.
Methodology:
-
Animals: Male Lewis or Wistar rats (180-220g) are commonly used due to their susceptibility to adjuvant arthritis.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA), containing heat-killed Mycobacterium tuberculosis in mineral oil, into the sub-plantar region of the right hind paw.
-
Treatment Regimens:
-
Prophylactic: Daily oral administration of this compound or vehicle starts on the day of adjuvant injection (Day 0) and continues for a specified period (e.g., 21 days).
-
Therapeutic: Treatment begins after the onset of secondary arthritic lesions (typically around day 14) and continues for a defined duration.
-
-
Assessment of Arthritis:
-
Paw Volume: The volume of both the injected and non-injected paws is measured periodically.
-
Arthritic Score: The severity of arthritis in each paw is graded on a scale of 0-4 based on erythema, swelling, and joint stiffness. The total score per animal is the sum of the scores for all four paws.
-
Body Weight: Changes in body weight are monitored as an indicator of systemic inflammation.
-
-
Endpoint Analysis: At the end of the study, blood samples can be collected for analysis of inflammatory markers (e.g., C-reactive protein, cytokines). Joints can be collected for histopathological examination to assess synovial inflammation, cartilage degradation, and bone erosion.
Conclusion
This compound serves as a valuable reference compound in the preclinical evaluation of novel anti-inflammatory and anti-arthritic agents. The provided data and protocols offer a framework for researchers to design and interpret studies aimed at understanding the pathophysiology of rheumatoid arthritis and discovering new therapeutic interventions. While this compound itself is not a current therapeutic option, its well-characterized profile in these models provides a benchmark for the efficacy of new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C14H10Cl2O3 | CID 65394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The significance of inhibition of prostaglandin synthesis in the selection of non-steroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Fenclofenac as a Research Tool for Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenclofenac is a non-steroidal anti-inflammatory drug (NSAID) that has been utilized in research to investigate inflammatory pathways.[1][2] Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[3][4] Although this compound was withdrawn from clinical use in some regions in the 1980s due to side effects, it remains a valuable tool for in vitro and in vivo studies aimed at understanding the complexities of inflammation.[1] These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in inflammation research.
Mechanism of Action
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of prostaglandin synthesis. It blocks the activity of cyclooxygenase (COX) enzymes, which convert arachidonic acid into prostaglandin endoperoxides, the precursors to various prostaglandins. Prostaglandins are involved in a wide range of physiological and pathological processes, including the mediation of pain, fever, and inflammation.
Data Presentation: Comparative Inhibitory Activities of Related NSAIDs
Due to the limited availability of specific IC50 values for this compound, the following table provides data for the structurally related and well-studied NSAID, Diclofenac, for comparative purposes. This data should be used for reference only and does not represent the specific activity of this compound.
| Compound | Target | IC50 Value (µM) | Assay System |
| Diclofenac | Human COX-1 | 0.076 | Human peripheral monocytes |
| Diclofenac | Human COX-2 | 0.026 | Human peripheral monocytes |
| Diclofenac | Soybean 15-LOX | 24.8 ± 0.24 | Chemiluminescence method |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme. The data presented here is compiled from published scientific literature.
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on COX-1 and COX-2 activity by measuring the production of prostaglandins.
Materials:
-
This compound
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., heme, glutathione)
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2)
-
Microplate reader
Methodology:
-
Reagent Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Prepare working solutions of enzymes, substrate, and cofactors in the reaction buffer.
-
Assay Setup: In a 96-well plate, add the reaction buffer, cofactors, and the COX-1 or COX-2 enzyme.
-
Compound Addition: Add various concentrations of this compound or a vehicle control to the wells. Include a known COX inhibitor (e.g., indomethacin) as a positive control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the compound to interact with the enzyme.
-
Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
PGE2 Measurement: Quantify the amount of PGE2 produced in each well using a PGE2 EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of COX activity for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol assesses the potential of this compound to inhibit the 5-LOX pathway by measuring the production of leukotrienes.
Materials:
-
This compound
-
5-LOX enzyme (human recombinant or from a cell lysate)
-
Arachidonic acid or linoleic acid (substrate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl2 and ATP)
-
Leukotriene B4 (LTB4) EIA kit or a spectrophotometer to measure the formation of conjugated dienes at 234 nm.
-
Microplate reader or spectrophotometer
Methodology:
-
Reagent Preparation: Prepare stock solutions of this compound in a suitable solvent. Prepare working solutions of the 5-LOX enzyme and substrate in the reaction buffer.
-
Assay Setup: In a 96-well plate or cuvettes, add the reaction buffer and the 5-LOX enzyme.
-
Compound Addition: Add various concentrations of this compound or a vehicle control. Include a known 5-LOX inhibitor (e.g., Zileuton) as a positive control.
-
Pre-incubation: Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiation of Reaction: Add the substrate (arachidonic acid or linoleic acid) to start the reaction.
-
Measurement:
-
Spectrophotometric Method: Immediately measure the increase in absorbance at 234 nm over time, which corresponds to the formation of conjugated dienes.
-
EIA Method: After a specific incubation time (e.g., 10-20 minutes) at 37°C, stop the reaction and measure the amount of LTB4 produced using an EIA kit.
-
-
Data Analysis: Calculate the percentage of inhibition of 5-LOX activity for each concentration of this compound. Determine the IC50 value from the dose-response curve.
Protocol 3: Cell-Based Assay for Inhibition of Prostaglandin Synthesis
This protocol evaluates the ability of this compound to inhibit prostaglandin production in a cellular context, such as in macrophages or synovial fibroblasts.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages, human synovial fibroblasts)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) to induce inflammation
-
This compound
-
PGE2 EIA kit
-
Cell lysis buffer and protein assay kit
Methodology:
-
Cell Culture: Culture the cells to a suitable confluency in multi-well plates.
-
Cell Stimulation: Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Induction of Inflammation: Stimulate the cells with an inflammatory agent like LPS (for macrophages) or IL-1β (for fibroblasts) and incubate for a defined period (e.g., 18-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant to measure the secreted PGE2.
-
PGE2 Measurement: Quantify the PGE2 concentration in the supernatant using an EIA kit.
-
Cell Viability Assay: Assess the viability of the cells treated with this compound to ensure that the observed inhibition of PGE2 synthesis is not due to cytotoxicity.
-
Data Analysis: Normalize the PGE2 levels to the total protein content of the cells in each well. Calculate the percentage of inhibition of PGE2 synthesis and determine the IC50 value.
Mandatory Visualizations
Caption: this compound's primary mechanism of action via COX inhibition.
Caption: Workflow for in vitro COX enzyme inhibition assay.
Caption: Workflow for cell-based prostaglandin synthesis inhibition assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacology and Toxicology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C14H10Cl2O3 | CID 65394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenclofenac Solution Preparation for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the preparation of fenclofenac solutions for in vitro laboratory use. This compound, a non-steroidal anti-inflammatory drug (NSAID), is utilized in research to investigate its mechanisms of action, particularly its role in the inflammatory cascade. Accurate and consistent preparation of this compound solutions is critical for reproducible experimental outcomes. These guidelines cover the physicochemical properties of this compound, recommend appropriate solvents, and provide step-by-step protocols for stock solution preparation, storage, and final dilution for cell culture applications. Adherence to these protocols will help ensure the integrity and reliability of research findings.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. Key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-(2,4-dichlorophenoxy)phenylacetic acid | --INVALID-LINK-- |
| Molecular Formula | C₁₄H₁₀Cl₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 297.13 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Water Solubility | Sparingly soluble | --INVALID-LINK-- |
| Organic Solvent Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. | --INVALID-LINK-- |
| pKa | 4.53 (Uncertain) | --INVALID-LINK-- |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for water-insoluble compounds in biological research.
Materials:
-
This compound powder (MW: 297.13 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 297.13 g/mol x 1000 mg/g = 2.97 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 2.97 mg of this compound powder into the tared tube.
-
-
Dissolution in DMSO:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the 10 mM this compound stock solution to final working concentrations for use in cell culture experiments. It is crucial to maintain a low final DMSO concentration to prevent solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Determine the Final Working Concentration:
-
Decide on the final concentration(s) of this compound required for your experiment (e.g., 1 µM, 10 µM, 100 µM).
-
-
Calculate the Dilution Factor:
-
Calculate the dilution required from the 10 mM stock solution. For example, to prepare a 10 µM working solution, a 1:1000 dilution is needed (10,000 µM / 10 µM = 1000).
-
-
Serial Dilution (Recommended):
-
It is recommended to perform a serial dilution to ensure accuracy. For a 1:1000 dilution:
-
First, prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to get a 100 µM solution.
-
Then, add the appropriate volume of the 100 µM intermediate solution to the final volume of cell culture medium for your experiment. For example, to make 1 mL of 10 µM solution, add 100 µL of the 100 µM solution to 900 µL of medium.
-
-
-
Final DMSO Concentration:
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v), and ideally is kept below 0.1%, to minimize toxicity to the cells.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to distinguish the effects of the compound from those of the solvent.
-
-
Application to Cells:
-
Add the prepared working solutions and the vehicle control to your cell cultures and proceed with the experiment.
-
This compound Mechanism of Action: Inhibition of Cyclooxygenase
This compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the conversion of arachidonic acid to prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation.
Comparative COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| Diclofenac | 0.076 | 0.026 | 2.9 |
Source: Adapted from a study on human peripheral monocytes.[1]
This table indicates that diclofenac is a potent inhibitor of both COX isoforms, with a slight selectivity for COX-2.
Diagrams
This compound Solution Preparation Workflow
Caption: Workflow for preparing this compound stock and working solutions.
This compound Signaling Pathway: COX Inhibition
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
References
High-performance liquid chromatography (HPLC) method for Fenclofenac analysis
This document provides a detailed application note and protocol for the quantitative analysis of Fenclofenac using High-Performance Liquid Chromatography (HPLC). The provided method is adapted from established and validated methods for structurally related non-steroidal anti-inflammatory drugs (NSAIDs), such as Diclofenac and Aceclofenac, due to the limited availability of specific validated HPLC methods for this compound in current literature. This approach is a common practice in analytical chemistry and provides a strong starting point for method development and validation for this compound analysis.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) that was previously used for the management of pain and inflammation associated with rheumatic conditions.[1] As with other NSAIDs, accurate and reliable analytical methods are crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity.
This application note details a reversed-phase HPLC (RP-HPLC) method that can be employed for the determination of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or deionized)
-
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for the analysis of this compound. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 50 mM Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with orthophosphoric acid) (65:35 v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 276 nm[2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
2.3.1. Mobile Phase Preparation
To prepare 1 L of the mobile phase:
-
Dissolve 6.8 g of potassium dihydrogen phosphate in 350 mL of HPLC grade water.
-
Adjust the pH of the buffer solution to 3.0 using orthophosphoric acid.
-
Add 650 mL of acetonitrile to the buffer solution.
-
Mix thoroughly and degas the solution using sonication or vacuum filtration.
2.3.2. Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol and then dilute to the mark with the mobile phase.
-
Sonicate for 10 minutes to ensure complete dissolution.
2.3.3. Preparation of Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5, 10, 20, 40, 80 µg/mL).
Sample Preparation (from Tablets)
-
Weigh and finely powder 20 tablets to determine the average tablet weight.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to extract the drug.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.
Method Validation Parameters (Adapted from Aceclofenac/Diclofenac Data)
The following table summarizes typical validation parameters that should be established for this method. The values provided are based on similar analyses of related compounds and serve as a guideline.[3][4]
| Parameter | Expected Range/Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.07 µg/mL |
| Limit of Quantification (LOQ) | ~0.2 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | To be determined (expected between 3-8 minutes) |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The described RP-HPLC method, adapted from validated protocols for similar NSAIDs, provides a robust and reliable starting point for the routine quality control analysis of this compound in pharmaceutical dosage forms. It is recommended that a full method validation be performed in accordance with ICH guidelines to ensure its suitability for the intended application. This includes, but is not limited to, specificity, linearity, range, accuracy, precision, and robustness.
References
Application Notes and Protocols for In Vitro Permeation Testing (IVPT) of Topical Fenclofenac Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro permeation testing (IVPT) is a critical tool in the development and evaluation of topical drug formulations.[1][2][3] It provides crucial data on the rate and extent of a drug's permeation through the skin, offering insights into its bioavailability and therapeutic efficacy at the target site.[1][2] These studies are instrumental in the early screening of compounds, formulation optimization, and for assessing the bioequivalence of generic topical products. This document provides a detailed protocol for conducting IVPT for topical formulations containing Fenclofenac, a non-steroidal anti-inflammatory drug (NSAID). While specific IVPT data for this compound is limited in publicly available literature, this protocol has been adapted from established methods for structurally similar NSAIDs, such as Diclofenac.
This compound, like other NSAIDs, exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By blocking the COX pathway, this compound reduces the production of these pro-inflammatory molecules.
Mechanism of Action: this compound and the Cyclooxygenase (COX) Pathway
This compound is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is primarily involved in the inflammatory response. The inhibition of COX-2 is responsible for the therapeutic anti-inflammatory effects of this compound.
Caption: this compound's anti-inflammatory mechanism of action.
Experimental Protocol: In Vitro Permeation Testing (IVPT)
This protocol outlines the steps for conducting an IVPT study using vertical diffusion cells, commonly known as Franz cells.
Materials and Equipment
-
Diffusion Cells: Franz-type vertical diffusion cells with a known diffusion area (e.g., 0.64 cm²) and receptor volume (e.g., 5 mL).
-
Skin Membrane: Dermatomed human or porcine skin (approximately 500-750 µm thick). Porcine skin is often used as a surrogate due to its structural similarity to human skin.
-
Receptor Solution: Phosphate-buffered saline (PBS) at pH 7.4, with a suitable solubilizing agent like bovine serum albumin (BSA) (e.g., 5% w/v) to maintain sink conditions.
-
This compound Formulation: The topical formulation to be tested (e.g., gel, cream).
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector for the quantification of this compound.
-
General Laboratory Equipment: Magnetic stirrers, water bath, syringes, vials, membrane filters, etc.
Experimental Workflow
Caption: Workflow for the in vitro permeation testing of topical formulations.
Step-by-Step Methodology
-
Skin Membrane Preparation:
-
Thaw frozen dermatomed skin at room temperature.
-
Cut the skin into sections large enough to fit between the donor and receptor chambers of the Franz cell.
-
Visually inspect the skin for any imperfections and discard damaged sections.
-
Mount the skin on the Franz cell with the stratum corneum facing the donor compartment.
-
-
Diffusion Cell Assembly:
-
Assemble the Franz cells, ensuring a leak-proof seal between the donor and receptor chambers.
-
Fill the receptor chamber with pre-warmed (32 ± 1 °C), degassed receptor solution. Ensure no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor chamber and place the cells on a stirring plate to ensure continuous mixing of the receptor fluid.
-
-
Formulation Application:
-
Apply a finite dose of the this compound formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber through the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.
-
Store the collected samples at an appropriate temperature (e.g., 4 °C) until analysis.
-
-
Experiment Termination and Mass Balance:
-
At the end of the experiment (e.g., 24 hours), dismantle the Franz cells.
-
Wash the skin surface to remove any unabsorbed formulation.
-
The skin can be further processed to determine the amount of drug retained in different skin layers (epidermis and dermis). This often involves techniques like heat separation or tape stripping, followed by solvent extraction.
-
-
Analytical Quantification:
-
Analyze the concentration of this compound in the receptor solution samples and skin extracts using a validated HPLC-UV method.
-
The mobile phase and wavelength of detection should be optimized for this compound. For other NSAIDs like Diclofenac, typical mobile phases consist of methanol/formic acid and water/formic acid mixtures.
-
Data Analysis
The cumulative amount of this compound permeated per unit area (µg/cm²) is plotted against time. From this plot, key permeation parameters can be determined:
-
Steady-State Flux (Jss): The rate of drug permeation at steady state, calculated from the slope of the linear portion of the cumulative amount versus time curve.
-
Lag Time (t_lag): The time taken for the drug to establish a steady-state diffusion profile across the skin, determined by extrapolating the linear portion of the curve to the x-axis.
-
Permeability Coefficient (Kp): A measure of the drug's ability to penetrate the skin, calculated as Jss divided by the drug concentration in the donor vehicle.
Quantitative Data Presentation (Illustrative Example)
| Formulation ID | Drug Concentration (%) | Flux (Jss) (µg/cm²/h) | Lag Time (t_lag) (h) | Cumulative Amount at 24h (µg/cm²) |
| Formulation A (Gel) | 1.0 | 39.9 ± 0.9 | 1.97 ± 0.02 | 152.8 ± 12.5 |
| Formulation B (Patch) | 1.3 | 25.4 ± 1.5 | 3.15 ± 0.11 | 218.4 ± 20.1 |
| Formulation C (Solution) | 1.0 | 15.6 ± 1.2 | 2.50 ± 0.08 | 137.6 ± 15.3 |
| Data adapted from studies on Diclofenac formulations for illustrative purposes. |
Conclusion
In vitro permeation testing is an indispensable technique for the preclinical evaluation of topical this compound formulations. The protocol described provides a robust framework for assessing the skin permeation of this compound, enabling researchers to optimize formulations and gain a deeper understanding of their performance. Adherence to a well-defined and validated protocol is essential for generating reliable and reproducible data that can guide the drug development process.
References
- 1. Application of In Vitro Permeation Test (IVPT) for the Development of Transdermal and Topical Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. permegear.com [permegear.com]
- 3. Optimization and Evaluation of the In Vitro Permeation Parameters of Topical Products with Non-Steroidal Anti-Inflammatory Drugs through Strat-M® Membrane - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Dose-Concentration-Effect Relationships for Fenclofenac: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenclofenac is a non-steroidal anti-inflammatory drug (NSAID) that was formerly used in the treatment of rheumatism.[1][2] Like other drugs in its class, the primary mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[3] Although withdrawn from the market due to side effects, studying the dose-concentration-effect relationship of this compound can still provide valuable insights for NSAID research and development.[2]
This document provides detailed application notes and experimental protocols to guide researchers in establishing a comprehensive understanding of this compound's pharmacological profile.
Dose-Concentration Relationship: Pharmacokinetic Profiling
A fundamental aspect of understanding a drug's action is to characterize its pharmacokinetic profile, which describes the relationship between the administered dose and the resulting concentration of the drug in the body over time.
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic parameters of this compound, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), following oral administration of single or multiple doses.
Protocol: Determination of this compound in Human Plasma by HPLC-UV
This protocol is adapted from established methods for the analysis of other NSAIDs, such as diclofenac and aceclofenac, in human plasma.[4]
1.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of human plasma in a centrifuge tube, add an internal standard (e.g., a structurally similar NSAID not present in the sample).
-
Acidify the plasma sample by adding 100 µL of 1 M hydrochloric acid.
-
Add 5 mL of an appropriate organic solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject 20 µL into the HPLC system.
1.1.2. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., in a 40:60 v/v ratio).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength for this compound (to be determined by UV scan, likely around 280 nm).
-
Temperature: Ambient.
1.1.3. Data Analysis
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the known concentrations of this compound standards. Use the calibration curve to determine the concentration of this compound in the plasma samples. From the plasma concentration-time data, calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC).
Dose-Concentration Data
A study in patients with rheumatoid arthritis provides insight into the relationship between the oral dose of this compound and the resulting trough plasma concentrations.
Table 1: Trough Plasma Concentrations of this compound at Different Doses in Rheumatoid Arthritis Patients
| Daily Dose of this compound (mg) | Mean Trough Plasma Concentration (µg/mL) |
| 600 | 35.8 |
| 1200 | 69.1 |
| 1800 | 100.2 |
Data adapted from Dunagan et al. (1984).
Concentration-Effect Relationship: Pharmacodynamic Assessment
The pharmacodynamic assessment aims to link the concentration of this compound at the site of action to its pharmacological effect, primarily the inhibition of prostaglandin synthesis.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for both COX-1 and COX-2 isoforms. This provides a measure of the drug's potency and selectivity.
Protocol: Fluorometric COX Inhibition Assay
This protocol is based on commercially available COX inhibitor screening assay kits.
2.1.1. Reagents and Materials
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Assay buffer
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
2.1.2. Assay Procedure
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the fluorometric probe, and either COX-1 or COX-2 enzyme to each well.
-
Add the diluted this compound solutions to the respective wells. Include wells for a vehicle control (DMSO) and a known COX inhibitor as a positive control.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence intensity in a kinetic mode for 5-10 minutes at the appropriate excitation and emission wavelengths.
2.1.3. Data Analysis
-
Calculate the rate of the enzymatic reaction for each well from the linear portion of the kinetic curve.
-
Determine the percentage of COX inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
Concentration-Effect Data
Table 2: In Vitro COX Inhibition Data for Various NSAIDs
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Celecoxib | 82 | 6.8 | 12 |
Data from Kawai et al. (2001). This table can be used as a reference for comparing the expected potency and selectivity of this compound.
In Vivo Dose-Effect Relationship
A clinical study in rheumatoid arthritis patients established a relationship between the administered dose of this compound, the resulting trough plasma concentration, and the clinical improvement in grip strength.
Table 3: Dose-Concentration-Effect Relationship of this compound in Rheumatoid Arthritis
| Daily Dose (mg) | Mean Trough Plasma Concentration (µg/mL) | Mean Change in Grip Strength (mmHg) |
| 600 | 35.8 | +10.3 |
| 1200 | 69.1 | +18.9 |
| 1800 | 100.2 | +26.1 |
Data adapted from Dunagan et al. (1984). The study found that on average, an improvement in grip strength of 20 mmHg could be obtained with an increase in this compound trough concentration of 100 µg/mL.
Conclusion
The provided protocols and data offer a framework for researchers to investigate the dose-concentration-effect relationships of this compound. By determining the pharmacokinetic profile and assessing its in vitro and in vivo pharmacodynamic effects, a comprehensive understanding of this NSAID can be achieved. Although this compound is no longer in clinical use, such studies can contribute to the broader knowledge of NSAID pharmacology and aid in the development of safer and more effective anti-inflammatory therapies.
References
- 1. [this compound in the treatment of rheumatoid arthritis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C14H10Cl2O3 | CID 65394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Simultaneous HPLC-UV determination of rhein and aceclofenac in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fenclofenac Administration in NSAID Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical administration of Fenclofenac, a nonsteroidal anti-inflammatory drug (NSAID), in research settings, with a focus on its use in clinical trials for rheumatoid arthritis. The following sections detail the pharmacokinetics, efficacy, and safety profile of this compound, along with protocols for its clinical administration and assessment.
Introduction
This compound is a phenylacetic acid derivative that exhibits anti-inflammatory, analgesic, and antipyretic properties. Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation and pain signaling. Although this compound has been studied for the management of rheumatoid arthritis, it is important to note that it has been withdrawn from some markets due to adverse effects. These notes are intended for research purposes to understand its clinical trial application.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion. While specific quantitative data for this compound is limited in readily available literature, general pharmacokinetic properties of NSAIDs can be considered. NSAIDs are typically well-absorbed orally, highly protein-bound, and metabolized in the liver before excretion in the urine.[1]
A study in patients with rheumatoid arthritis investigated the relationship between the dose of this compound and its concentration in the plasma, finding a correlation between higher concentrations and improved grip strength.[2]
Table 1: Pharmacokinetic Parameters of Related NSAIDs (for reference)
| Parameter | Diclofenac | Aceclofenac |
| Tmax (hours) | ~2-3 | ~1-3 |
| Half-life (hours) | ~1.2-2 | ~4 |
| Protein Binding | >99% | >99% |
| Metabolism | Hepatic | Hepatic |
| Excretion | Urine and bile | Primarily Urine |
Efficacy in Rheumatoid Arthritis Clinical Trials
Clinical trials have evaluated the efficacy of this compound in treating the signs and symptoms of rheumatoid arthritis, often in comparison to other NSAIDs or disease-modifying antirheumatic drugs (DMARDs).
A double-blind, crossover study comparing this compound (900 mg/day) with indomethacin (100 mg/day) over two weeks in 30 patients with rheumatoid arthritis found their therapeutic effectiveness to be comparable.[3] Another long-term study over twelve months compared this compound (1200 mg/day) with gold therapy in 35 patients, demonstrating similar improvements in erythrocyte sedimentation rate (ESR), orosomucoid, and haptoglobin levels.[4]
Table 2: Summary of Efficacy Endpoints from a this compound Clinical Trial
| Efficacy Parameter | This compound Treatment Arm | Comparator Arm (e.g., Indomethacin, Gold) | Outcome |
| Pain Score (e.g., VAS) | Significant Reduction | Significant Reduction | Comparable efficacy |
| Morning Stiffness | Significant Reduction | Significant Reduction | Comparable efficacy |
| Joint Swelling | Significant Reduction | Significant Reduction | Comparable efficacy |
| Erythrocyte Sedimentation Rate (ESR) | Improvement | Improvement | Similar improvements observed[4] |
| Grip Strength | Improvement correlated with plasma concentration | Not always reported | Dose-dependent improvement |
Note: This table is a qualitative summary based on available literature. Specific quantitative data with mean changes, standard deviations, and p-values were not consistently available in the search results.
Safety and Tolerability Profile
The safety profile of this compound is a critical consideration. Clinical studies have indicated that this compound may have a better gastrointestinal tolerability profile compared to some other NSAIDs like indomethacin. However, it has also been associated with other adverse effects.
Table 3: Adverse Events Reported in this compound Clinical Trials
| System Organ Class | Adverse Event | Reported Frequency/Severity |
| Gastrointestinal | Dyspepsia, nausea, abdominal pain | Fewer and less serious than indomethacin |
| Dermatological | Rashes | A noted side effect |
| Renal | Nephrotic syndrome, interstitial nephritis | Rare but serious adverse reactions have been reported |
| Hepatic | Elevated liver enzymes | As with other NSAIDs, monitoring is recommended |
Note: This table provides a summary of reported adverse events. The precise incidence rates (percentages) were not available in the provided search results.
Experimental Protocols
The following is a generalized protocol for a clinical trial investigating the efficacy and safety of this compound in patients with rheumatoid arthritis, based on methodologies described in the literature.
Study Design
A randomized, double-blind, active-comparator controlled study is a suitable design.
-
Participants: Patients diagnosed with active rheumatoid arthritis according to established criteria (e.g., American College of Rheumatology criteria).
-
Intervention: this compound at a daily dose of 900 mg or 1200 mg, administered in divided doses.
-
Comparator: A standard NSAID (e.g., naproxen, diclofenac) or a DMARD (e.g., gold therapy).
-
Duration: A treatment period of at least 12 weeks is recommended to assess efficacy and safety.
Inclusion and Exclusion Criteria
-
Inclusion: Confirmed diagnosis of rheumatoid arthritis, active disease (e.g., defined by a certain number of swollen and tender joints, elevated ESR or C-reactive protein), and written informed consent.
-
Exclusion: History of hypersensitivity to NSAIDs, active peptic ulcer disease, significant renal or hepatic impairment, pregnancy, or lactation.
Assessments
-
Efficacy:
-
Pain assessment using a Visual Analog Scale (VAS).
-
Duration of morning stiffness.
-
Number of swollen and tender joints.
-
Investigator's and patient's global assessment of disease activity.
-
Health Assessment Questionnaire (HAQ) for functional status.
-
Laboratory markers: ESR and C-reactive protein (CRP).
-
-
Safety:
-
Monitoring and recording of all adverse events.
-
Regular monitoring of blood pressure and weight.
-
Laboratory tests: complete blood count, liver function tests, and renal function tests at baseline and at regular intervals during the study.
-
Data Analysis
Efficacy endpoints should be analyzed by comparing the change from baseline between the this compound and comparator groups using appropriate statistical tests (e.g., t-tests, ANCOVA). Safety data should be summarized by treatment group, detailing the frequency and severity of adverse events.
Signaling Pathways and Experimental Workflows
Mechanism of Action: COX Inhibition
This compound, like other NSAIDs, exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: this compound inhibits both COX-1 and COX-2 enzymes.
Clinical Trial Workflow
The following diagram illustrates a typical workflow for a clinical trial of this compound in rheumatoid arthritis.
Caption: Workflow of a randomized controlled trial for this compound.
Logical Relationship of NSAID Adverse Effects
The inhibition of COX-1 is associated with some of the common adverse effects of NSAIDs, particularly gastrointestinal issues.
Caption: Relationship between COX-1 inhibition and GI toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of dose and concentration-effect relationships for this compound in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Long-term treatment of rheumatoid arthritis with this compound or gold: a controlled, single blind trial comparing clinical and biochemical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenclofenac's Impact on Thyroid Hormone Binding: A Detailed Examination for Researchers
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The non-steroidal anti-inflammatory drug (NSAID) fenclofenac has been demonstrated to significantly interfere with thyroid hormone binding to plasma proteins. This document provides a comprehensive overview of the application of this compound in studies investigating the displacement of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), from their binding proteins. Detailed experimental protocols for key assays are provided, along with a summary of quantitative data from in vivo and in vitro studies. This information is intended to guide researchers in designing and interpreting experiments related to drug-thyroid hormone binding interactions.
Introduction
This compound, a phenylacetic acid derivative, was previously used for its anti-inflammatory properties. However, its administration has been associated with significant alterations in circulating thyroid hormone levels, not due to a direct effect on the thyroid gland, but through competition for binding sites on thyroid hormone transport proteins[1][2]. The primary transport proteins for thyroid hormones in the blood are thyroxine-binding globulin (TBG), transthyretin (TTR, also known as thyroxine-binding prealbumin), and albumin[3]. This compound competitively inhibits the binding of T4 and T3 to TBG, leading to a displacement of these hormones and a subsequent increase in their free, unbound concentrations[1][4]. This displacement disrupts the equilibrium of thyroid hormones in the blood, which can lead to misinterpretation of thyroid function tests and transient effects on the pituitary-thyroid axis. Understanding the mechanisms and methodologies for studying these interactions is crucial for drug development and for clinicians interpreting thyroid function tests in patients on interfering medications.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the effects of this compound on thyroid hormone binding.
Table 1: In Vivo Effects of this compound on Serum Thyroid Hormone Levels in Humans
| Parameter | Dosage | Duration | % Change from Pre-treatment | Reference |
| Total T4 | 600 mg twice daily | 4 weeks | ↓ 65% (reduced to 35% of pre-treatment) | |
| Total T3 | 600 mg twice daily | 4 weeks | ↓ 45% (reduced to 55% of pre-treatment) | |
| Free T4 | 600 mg twice daily | 4 weeks | ↓ 31% (reduced to 69% of pre-treatment) | |
| Free T3 | 600 mg twice daily | 4 weeks | ↓ 10% (reduced to 90% of pre-treatment, not statistically significant) | |
| Total T4 | Long-term maintenance | - | Grossly subnormal (mean 28.4 nmol/l) | |
| Total T3 | Long-term maintenance | - | Low-normal (mean 1.4 nmol/l) | |
| Free T4 | Long-term maintenance | - | Low-normal (mean 11.0 pmol/l) |
Table 2: In Vitro Effects of this compound on Thyroid Hormone Binding
| Experimental System | This compound Concentration | Parameter Measured | Result | Reference |
| Equilibrium Dialysis (Human Serum) | 100 mg/l | % Increase in Free T4 | 131% | |
| Equilibrium Dialysis (Human Serum) | 100 mg/l | % Increase in Free T3 | 62% | |
| Equilibrium Dialysis (Undiluted Normal Serum) | Therapeutic Concentration | % Increase in Free T4 Fraction | 90% | |
| Isolated Human Transthyretin (TTR) | - | Reactivity relative to T4 for [¹²⁵I]T4 binding inhibition | 0.8-2.1% | |
| Isolated Rat Hepatic Nuclei | 1 mM | % Inhibition of Specific [¹²⁵I]T3 Binding | 62.4% (binding reduced to 37.6% of control) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of thyroid hormone transport and the experimental workflows used to study this compound's interference.
Experimental Protocols
The following are detailed protocols for the key experimental procedures used in the study of this compound's effect on thyroid hormone binding.
Protocol for Equilibrium Dialysis to Determine Free Thyroid Hormone Concentrations
This protocol is designed to measure the displacement of T4 and T3 from serum proteins by this compound.
Materials:
-
Human serum pool
-
This compound
-
Dialysis cells (e.g., Dianorm Equilibrium Dialyser)
-
Semi-permeable dialysis membrane (e.g., with a molecular weight cut-off of 10-15 kDa)
-
Phosphate buffered saline (PBS), pH 7.4
-
Radiolabeled T4 ([¹²⁵I]T4) and T3 ([¹²⁵I]T3)
-
Gamma counter
-
Water bath or incubator at 37°C
Procedure:
-
Preparation of this compound-spiked Serum:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a high concentration.
-
Spike the human serum pool with the this compound stock solution to achieve the desired final concentrations (e.g., 100 mg/l). Ensure the final solvent concentration is low (<1%) to avoid effects on protein binding.
-
Prepare a control serum sample with the same amount of solvent but without this compound.
-
Add a tracer amount of [¹²⁵I]T4 or [¹²⁵I]T3 to both the control and this compound-spiked serum samples.
-
-
Assembly of Dialysis Cells:
-
Pre-soak the dialysis membranes in PBS as per the manufacturer's instructions.
-
Assemble the dialysis cells, ensuring the membrane is correctly placed between the two chambers.
-
-
Dialysis:
-
Add 1 ml of the prepared serum (control or this compound-spiked) to one chamber of the dialysis cell.
-
Add 1 ml of PBS to the other chamber (the dialysate chamber).
-
Securely close the cells and place them in a 37°C water bath with gentle shaking for 16-18 hours to allow for equilibrium to be reached.
-
-
Sample Collection and Measurement:
-
After incubation, carefully collect aliquots from both the serum and the dialysate chambers.
-
Count the radioactivity (counts per minute, CPM) in a known volume of the dialysate using a gamma counter.
-
Also, count the radioactivity in a known volume of the serum to determine the total CPM.
-
-
Calculation of Free Hormone Fraction:
-
The percentage of free hormone is calculated as: (% Free Hormone) = (CPM in dialysate / CPM in serum) x 100
-
The effect of this compound is determined by comparing the % free hormone in the this compound-spiked serum to the control serum.
-
Protocol for Competitive Binding Assay with Isolated Thyroxine-Binding Globulin (TBG)
This protocol determines the inhibitory constant (Ki) of this compound for T4 binding to TBG.
Materials:
-
Isolated human TBG
-
[¹²⁵I]T4
-
This compound solutions at various concentrations
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Method for separating bound from free ligand (e.g., Sephadex G-25 columns)
-
Gamma counter
Procedure:
-
Preparation of Reaction Mixtures:
-
In a series of tubes, prepare reaction mixtures containing a fixed concentration of isolated TBG and a fixed concentration of [¹²⁵I]T4 in the assay buffer.
-
Add increasing concentrations of this compound to these tubes. Include a control tube with no this compound.
-
-
Incubation:
-
Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).
-
-
Separation of Bound and Free [¹²⁵I]T4:
-
Pass each reaction mixture through a pre-equilibrated Sephadex G-25 column.
-
The larger TBG-bound [¹²⁵I]T4 will elute in the void volume, while the smaller free [¹²⁵I]T4 will be retained and elute later.
-
Collect the fractions corresponding to the bound ligand.
-
-
Measurement and Analysis:
-
Measure the radioactivity of the collected bound fractions using a gamma counter.
-
Calculate the percentage of [¹²⁵I]T4 binding at each this compound concentration relative to the control (0% inhibition).
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of [¹²⁵I]T4 binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for TBG.
-
Protocol for T3 Binding Assay in Isolated Rat Hepatic Nuclei
This protocol assesses the ability of this compound to inhibit the specific binding of T3 to its nuclear receptors.
Materials:
-
Male Wistar rats
-
Sucrose solutions (e.g., 2.2 M and 0.25 M)
-
Homogenization buffer (e.g., 0.25 M sucrose, 3 mM MgCl₂, 10 mM Tris-HCl, pH 7.4)
-
Incubation buffer (e.g., 0.25 M sucrose, 20 mM Tris-HCl, pH 7.4, 1 mM MgCl₂, 5 mM dithiothreitol)
-
[¹²⁵I]T3
-
Unlabeled T3
-
This compound solutions
-
Centrifuge
-
Gamma counter
Procedure:
-
Isolation of Rat Hepatic Nuclei:
-
Euthanize the rats and perfuse the livers with cold saline.
-
Homogenize the liver tissue in homogenization buffer.
-
Layer the homogenate over a cushion of 2.2 M sucrose and centrifuge at high speed (e.g., 40,000 x g) for 1 hour to pellet the nuclei.
-
Wash the nuclear pellet with buffer to remove contaminants.
-
-
Nuclear Binding Assay:
-
Resuspend the isolated nuclei in the incubation buffer.
-
In a series of tubes, incubate a fixed amount of nuclear protein with a tracer concentration of [¹²⁵I]T3.
-
For determining total binding, add only the radioligand.
-
For determining non-specific binding, add a large excess of unlabeled T3 (e.g., 1000-fold molar excess).
-
To test the effect of this compound, add varying concentrations of the drug to separate tubes containing the nuclei and [¹²⁵I]T3.
-
-
Incubation and Termination:
-
Incubate the tubes at 37°C for 30-60 minutes.
-
Terminate the binding reaction by adding cold buffer and centrifuging to pellet the nuclei.
-
-
Washing and Measurement:
-
Wash the nuclear pellets several times with cold buffer to remove unbound radioligand.
-
Measure the radioactivity in the final nuclear pellets using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific [¹²⁵I]T3 binding by this compound at each concentration tested.
-
Conclusion
This compound serves as a potent example of a drug that can significantly alter thyroid hormone homeostasis by displacing T4 and T3 from their binding proteins. The data and protocols presented here provide a framework for researchers to investigate such interactions. Accurate characterization of a drug's potential to interfere with thyroid hormone binding is a critical aspect of preclinical safety assessment and is essential for the correct interpretation of thyroid function tests in a clinical setting. The methodologies described can be adapted to screen other compounds for similar effects, thereby contributing to the development of safer pharmaceuticals.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Equilibrium Dialysis free T4 (EDFT4) [heftpathology.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Radioimmunoassay of triiodothyronine (T3) and thyroxine (T4). An assay with both the bound and free fraction of the hormone present in the counting vessel - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Fenclofenac Stability in Organic Solvents: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of fenclofenac in various solvent systems. Due to the limited availability of specific stability data for this compound in the public domain, this guide also draws upon information from structurally related non-steroidal anti-inflammatory drugs (NSAIDs), namely aceclofenac and diclofenac, to provide insights into potential degradation pathways and analytical strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound in solution?
While specific degradation kinetics for this compound are not extensively documented, based on its chemical structure and data from related compounds like aceclofenac, hydrolysis is a potential concern, especially in the presence of water. This compound is a white to off-white crystalline powder that is sparingly soluble in water but soluble in organic solvents.[1] The stability can also be influenced by factors such as pH, light exposure, and temperature.
Q2: Which organic solvents are commonly used for this compound, and are there any known compatibility issues?
This compound is generally soluble in organic solvents.[1] However, the choice of solvent can impact its stability. For instance, protic solvents may facilitate hydrolytic degradation if water is present. While comprehensive compatibility data is scarce, it is crucial to use high-purity, dry solvents whenever possible and to store solutions protected from light and at appropriate temperatures.
Q3: What are the likely degradation products of this compound?
Specific degradation products of this compound are not well-documented in publicly available literature. However, by analogy to aceclofenac, which degrades to diclofenac through hydrolysis of its ester side chain, it is plausible that this compound could undergo cleavage of the ether linkage under certain stress conditions, although this is speculative. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are necessary to identify the actual degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | 1. Verify Peak Purity: Use a photodiode array (PDA) detector to check the peak purity of the this compound peak. 2. Forced Degradation: Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unexpected peaks. 3. Change Solvent: Prepare a fresh solution in a high-purity, anhydrous solvent to see if the impurity peaks diminish. |
| Loss of this compound concentration over time | Instability in the chosen solvent system. | 1. Solvent Selection: Switch to a less reactive, aprotic solvent if hydrolysis is suspected. 2. Storage Conditions: Store solutions at a lower temperature (e.g., 2-8 °C) and protected from light. 3. pH Control: If using a mixed solvent system with an aqueous component, ensure the pH is controlled with an appropriate buffer system, as pH can significantly influence the stability of related NSAIDs. |
| Precipitation of this compound from solution | Exceeding the solubility limit. | 1. Determine Solubility: Experimentally determine the solubility of this compound in the specific solvent system at the intended storage and experimental temperatures. 2. Adjust Concentration: Prepare solutions at a concentration well below the determined solubility limit. 3. Co-solvents: Consider the use of a co-solvent system to enhance solubility. |
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. The following are general protocols that can be adapted for this compound, based on ICH guidelines.
1. Acid and Base Hydrolysis:
-
Acid: Dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile) and add an equal volume of 0.1 N HCl. Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base: Dissolve this compound in a suitable organic solvent and add an equal volume of 0.1 N NaOH. Maintain at room temperature or heat at a lower temperature (e.g., 40°C) for a specified period.
-
Neutralization: After the specified time, cool the solutions to room temperature and neutralize with an equivalent amount of base or acid, respectively.
-
Analysis: Dilute the samples with the mobile phase and analyze by a stability-indicating HPLC method.
2. Oxidative Degradation:
-
Dissolve this compound in a suitable organic solvent and add a solution of 3% hydrogen peroxide.
-
Store the solution at room temperature for a specified period, protected from light.
-
Analysis: Dilute the sample with the mobile phase and analyze by HPLC.
3. Thermal Degradation:
-
Store solid this compound powder in a controlled temperature oven (e.g., 60°C, 80°C, 105°C) for a specified period.
-
Also, prepare a solution of this compound in a chosen solvent and expose it to the same thermal stress.
-
Analysis: For the solid sample, dissolve an accurately weighed amount in the mobile phase. For the solution sample, dilute as necessary. Analyze by HPLC.
4. Photostability Testing:
-
Expose a solution of this compound in a chosen solvent to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
Analysis: Analyze the exposed and control samples by HPLC at various time points.
Stability-Indicating HPLC Method (Example)
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where this compound has significant absorbance (to be determined by UV scan).
-
Column Temperature: 25-30 °C
-
Injection Volume: 10-20 µL
Method Validation: The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the quantification of this compound and the detection of its degradation products.
Data Presentation
Currently, there is a lack of publicly available quantitative data on the stability of this compound in different solvent systems. Researchers are encouraged to perform their own stability studies and tabulate the results in a clear format, as shown in the example below.
Table 1: Example of this compound Stability Data Table
| Solvent System | Storage Condition | Time (hours) | This compound Remaining (%) | No. of Degradation Products |
| Methanol | Room Temp | 0 | 100.0 | 0 |
| 24 | ||||
| 48 | ||||
| Acetonitrile | 40°C | 0 | 100.0 | 0 |
| 24 | ||||
| 48 | ||||
| DMSO | Photostability | 0 | 100.0 | 0 |
| 12 | ||||
| 24 |
Visualizations
Experimental Workflow for this compound Stability Study
Caption: Workflow for conducting a forced degradation study of this compound.
Potential Degradation Pathway (Hypothetical)
This diagram illustrates a hypothetical degradation pathway for a compound structurally similar to this compound, highlighting potential points of chemical instability.
Caption: A simplified, hypothetical degradation pathway for this compound.
References
Technical Support Center: Fenclofenac Interference in Thyroid Function Tests
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Fenclofenac in thyroid function tests.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it interfere with thyroid function tests?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that can significantly interfere with thyroid function tests. The primary mechanism of interference is not a direct effect on the immunoassay but rather an in vivo action. This compound competitively inhibits the binding of thyroxine (T4) and triiodothyronine (T3) to their carrier proteins in the blood, most notably thyroxine-binding globulin (TBG)[1][2]. This displacement leads to a decrease in total T4 and total T3 concentrations in the serum. While this displacement can cause a transient increase in free T4 and free T3 levels, homeostatic mechanisms in euthyroid individuals typically lead to normalization of free hormone levels and TSH over time, although initial fluctuations can be observed[1].
Q2: What is the typical pattern of thyroid function test results observed in a patient taking this compound?
A2: Clinically euthyroid patients on long-term this compound therapy often present with an unusual pattern of thyroid function test results:
-
Grossly subnormal total T4 levels [3]
-
Low-normal to low total T3 levels [3]
-
Normal or low-normal free T4 levels
-
Normal basal TSH levels
-
Normal TSH response to TRH stimulation
This pattern can be misleading and could be misinterpreted as central hypothyroidism if the drug interference is not considered.
Q3: Are all thyroid function test methods affected by this compound?
A3: The interference is primarily due to the in vivo displacement of thyroid hormones from binding proteins. Therefore, any test measuring total thyroid hormone concentrations will be affected. Immunoassays for free T4 and T3 might also show altered results, particularly in the initial phases of treatment. Some laboratory methods that use serum proteins as binding agents in their assays can also be directly affected in vitro. It is crucial to consult the assay manufacturer's documentation regarding potential interference from NSAIDs.
Q4: How can we avoid or mitigate this compound interference in our experimental results?
A4: To avoid or mitigate this compound interference, consider the following strategies:
-
Discontinuation of the drug: If clinically feasible, discontinuing this compound for a sufficient period before thyroid function testing is the most straightforward approach. After discontinuation, serum concentrations of thyroid hormones and TSH typically return to normal.
-
Use of alternative analytical methods: Employing a measurement technique that is not dependent on protein binding, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), can provide more accurate results for total and free thyroid hormones in the presence of interfering substances like this compound.
-
Sample pre-treatment: For research purposes, it may be possible to remove the interfering drug from the serum sample before analysis using techniques like solid-phase extraction (SPE).
-
Communication with the laboratory: Inform the testing laboratory that the samples are from subjects receiving this compound. This allows them to consider potential interferences and select the most appropriate testing methodology.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low total T4 and T3 with normal TSH. | This compound-induced displacement of thyroid hormones from binding proteins. | 1. Confirm if the subject is taking this compound or other NSAIDs.2. Consider re-testing after a washout period if possible.3. Utilize an alternative method like LC-MS/MS for thyroid hormone quantification. |
| Discrepancy between clinical presentation and thyroid function test results. | Drug interference is a likely cause. | 1. Review the subject's complete medication history.2. Discuss the findings with a clinical endocrinologist.3. Analyze the sample with a different immunoassay platform to check for method-specific interferences. |
| Free T4 and T3 results are inconsistent across different assay platforms. | Different immunoassays have varying susceptibilities to interfering substances and the effects of altered protein binding. | 1. Use a reference method like equilibrium dialysis followed by LC-MS/MS for the most accurate free hormone measurement.2. If using immunoassays, be aware of the specific limitations of each method. |
Quantitative Data Summary
The following tables summarize the quantitative impact of this compound on thyroid function tests based on published literature.
Table 1: Effect of Long-Term this compound Therapy on Thyroid Function Tests in Euthyroid Patients
| Parameter | Mean Value in Patients on this compound (± SD) | Normal Range | Reference |
| Total T4 | 28.4 ± 9.9 nmol/l | (Not specified) | |
| Total T3 | 1.4 ± 0.3 nmol/l | (Not specified) | |
| rT3 | 0.36 ± 0.06 nmol/l | (Not specified) | |
| Basal TSH | 1.9 ± 0.5 mU/l | (Not specified) | |
| Free T4 | 11.0 ± 1.0 pmol/l | (Not specified) |
Table 2: Percentage Change in Thyroid Hormone Concentrations During this compound Treatment (600 mg twice daily)
| Parameter | Reduction from Pre-treatment Value | P-value | Reference |
| Total T4 | 65% | < 0.001 | |
| Total T3 | 45% | < 0.001 | |
| Free T4 | 31% | < 0.001 | |
| Free T3 | 10% | Not Significant | |
| TSH (nadir at 2-4 days) | 66% | < 0.01 | |
| Reverse T3 (peak at 1-2 days) | 36% increase | < 0.001 |
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Extraction (SPE) to Remove Drug Interference
This is a general protocol that can be adapted to remove this compound from serum samples prior to immunoassay. Optimization and validation are required for specific applications.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymer-based sorbent) by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or a buffer matching the sample matrix).
-
Sample Loading: Dilute the serum sample with a mild buffer and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove this compound and other potential interferences while retaining the thyroid hormones. The choice of wash solvent will depend on the sorbent and the physicochemical properties of this compound.
-
Elution: Elute the thyroid hormones from the cartridge using a stronger solvent.
-
Reconstitution: Evaporate the elution solvent and reconstitute the dried extract in the assay buffer for analysis.
Protocol 2: Measurement of Thyroid Hormones by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines the key steps for the quantitative analysis of thyroid hormones using LC-MS/MS, a method that is less susceptible to binding protein interferences.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum sample, add an internal standard solution containing isotopically labeled T4 and T3.
-
Add a protein precipitating agent (e.g., acetonitrile or methanol) and vortex thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a reverse-phase HPLC column (e.g., a C18 column).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid) to separate T4 and T3 from other sample components.
-
-
Mass Spectrometric Detection:
-
Introduce the eluent from the HPLC into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for T4, T3, and their internal standards.
-
-
Quantification:
-
Calculate the concentration of T4 and T3 in the sample by comparing the peak area ratios of the native hormones to their respective internal standards against a calibration curve prepared with known concentrations of the hormones.
-
Visualizations
Caption: Mechanism of this compound interference with thyroid hormone tests.
Caption: Troubleshooting workflow for suspected this compound interference.
References
Technical Support Center: Optimizing Fenclofenac Concentration for Anti-inflammatory Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Fenclofenac in anti-inflammatory assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary anti-inflammatory mechanism of this compound?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes.[1][2] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By blocking COX, this compound reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory effects.[1] There are two main isoforms of the COX enzyme: COX-1, which is involved in baseline physiological functions, and COX-2, which is induced during inflammatory processes.[3]
Below is a diagram illustrating the pathway.
Q2: What is a recommended starting concentration for this compound in an in vitro assay?
A literature search is the best starting point to find an effective concentration range for your specific cell type. If data for your exact cell line is unavailable, results from other cell types can provide a useful reference.
For initial experiments, it's advisable to test a wide range of concentrations to determine the optimal dose. A dose-ranging study with 10-fold serial dilutions can be an effective way to identify the responsive range for your cell line. Based on the IC50 values of structurally similar NSAIDs like Diclofenac, a starting range of 1 µM to 100 µM is a reasonable starting point for many cell lines.
Table 1: IC50 Values of Common NSAIDs for COX-1 and COX-2
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
|---|---|---|---|
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Piroxicam | 47 | 25 | 1.9 |
Data sourced from studies on human peripheral monocytes.
Troubleshooting Guides
Q3: How do I determine the optimal, non-toxic concentration of this compound for my cell line?
It is crucial to determine the concentration at which this compound shows an anti-inflammatory effect without causing significant cell death. This can be achieved by performing a "kill curve" or cytotoxicity assay. The goal is to find the lowest concentration that produces the desired effect while maintaining high cell viability.
The following workflow outlines the process of determining the optimal concentration.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate until cells reach approximately 60-80% confluency.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and replace it with 100 µL of medium containing the different this compound concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10-15 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Q4: My cells are showing signs of toxicity even at low concentrations. What could be the issue?
If you observe unexpected cytotoxicity, consider the following troubleshooting steps:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. Typically, DMSO concentrations should be kept below 0.1% (v/v). Run a vehicle-only control to test for solvent effects.
-
Compound Purity: Verify the purity of your this compound stock. Impurities could contribute to cytotoxicity.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to NSAIDs. For example, IC50 concentrations for Diclofenac were found to be significantly lower in esophageal squamous cell carcinoma cell lines compared to normal esophageal keratinocytes. You may need to use a much lower concentration range.
-
Incubation Time: A shorter incubation time might reduce cytotoxicity while still allowing for an anti-inflammatory effect. Test a time course (e.g., 6, 12, 24 hours) to find the optimal window for your experiment.
Q5: How can I measure the anti-inflammatory effect of this compound in my cell culture model?
After establishing a non-toxic concentration range, you can assess the anti-inflammatory properties of this compound. A common method is to stimulate cells with an inflammatory agent like lipopolysaccharide (LPS) and then measure the inhibition of inflammatory mediators.
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Measurement
The Griess assay is a common method for quantifying nitric oxide (NO) production by measuring its stable end product, nitrite, in the cell culture supernatant.
-
Sample Collection: After treating your cells as described in the workflow above, collect 50-150 µL of the cell culture supernatant from each well.
-
Standard Curve Preparation: Prepare a nitrite standard curve using a known concentration of sodium nitrite (e.g., from 0 to 100 µM).
-
Griess Reagent Addition:
-
Add 50 µL of Griess Reagent I (e.g., sulfanilamide in an acidic solution) to each well containing standards and samples.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water) to all wells.
-
-
Incubation: Incubate for another 10 minutes at room temperature. A purple/magenta color will develop.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in your samples by comparing their absorbance values to the standard curve. A decrease in nitrite concentration in this compound-treated, LPS-stimulated cells compared to LPS-stimulated controls indicates an anti-inflammatory effect.
References
Common experimental errors in Fenclofenac research and how to fix them
Welcome to the Technical Support Center for Fenclofenac research. This resource is designed to assist researchers, scientists, and drug development professionals in navigating common experimental challenges and optimizing their studies with this compound. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during in vitro experiments with this compound and other non-steroidal anti-inflammatory drugs (NSAIDs).
Q1: I'm observing precipitation of this compound when I add it to my cell culture medium. How can I resolve this?
A1: Precipitation is a frequent challenge with NSAIDs, which are often poorly soluble in aqueous solutions like cell culture media.[1][2] Here are several steps to troubleshoot this issue:
-
Optimize Your Stock Solution:
-
Solvent Choice: Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for NSAIDs.[3]
-
Concentration: Creating a highly concentrated stock solution allows for minimal addition to your culture medium, keeping the final solvent concentration low.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]
-
-
Refine Your Dilution Technique:
-
Pre-warm the Medium: Always add the this compound stock solution to pre-warmed (37°C) cell culture medium. Adding it to cold medium can cause the compound to precipitate.
-
Gradual Dilution: Add the stock solution drop-wise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture is as low as possible, typically below 0.5%, and ideally at or below 0.1%, to avoid both precipitation and solvent-induced cytotoxicity.[4]
-
-
Consider Formulation Strategies:
-
For persistent solubility issues, formulation strategies such as the use of co-crystals or nanocrystals have been shown to improve the solubility and dissolution rate of NSAIDs.
-
Q2: My cell viability assay results with this compound are inconsistent. What are the potential causes and solutions?
A2: Inconsistent results in cell viability assays (e.g., MTT, XTT) can arise from several factors when working with NSAIDs:
-
Compound Precipitation: As discussed in Q1, precipitation can lead to an inaccurate concentration of this compound in the culture medium, resulting in variable effects on cell viability. Visual inspection of the wells under a microscope for any precipitate is recommended.
-
Cell Seeding and Growth Phase: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase during the experiment. Cell health and density can significantly impact their response to treatment.
-
Solvent Cytotoxicity: High concentrations of the solvent used for the stock solution (e.g., DMSO) can be toxic to cells. It is crucial to include a vehicle control (medium with the same final concentration of the solvent) to differentiate between the effects of this compound and the solvent.
-
Assay Interference: Some compounds can interfere with the chemistry of tetrazolium-based assays like MTT. If you suspect this, consider validating your results with an alternative viability assay that uses a different detection principle, such as a resazurin-based assay or an ATP-based luminescence assay.
-
Inappropriate Concentration Range: The chosen concentration range of this compound may be too narrow or outside the effective range for your specific cell line. It is advisable to perform a broad-range dose-response experiment initially (e.g., from nanomolar to high micromolar) to determine the approximate IC50 value.
Q3: I am not observing the expected inhibitory effect of this compound in my COX activity assay. What should I check?
A3: A lack of expected activity in a cyclooxygenase (COX) inhibition assay can be due to several experimental factors:
-
Enzyme Activity: Ensure that the COX enzyme (either purified or within a cellular lysate) is active. Include a positive control inhibitor (e.g., indomethacin, celecoxib) to validate the assay's performance.
-
Substrate Concentration: The concentration of arachidonic acid, the substrate for COX enzymes, can influence the apparent IC50 value of an inhibitor. Ensure you are using a consistent and appropriate substrate concentration.
-
Compound Stability: this compound, like other NSAIDs, may be unstable under certain experimental conditions (e.g., prolonged incubation, exposure to light). Prepare fresh dilutions of the compound for each experiment from a frozen stock.
-
In Vitro vs. In Vivo Activity: Some NSAIDs, like aceclofenac, are pro-drugs that require metabolic activation to become potent COX inhibitors. While this compound itself is an active inhibitor, its potency can be influenced by the experimental system (e.g., cell-free vs. whole-cell assays).
Q4: How do I select the appropriate concentration range for this compound in my in vitro experiments?
A4: Selecting the right concentration range is crucial for obtaining meaningful data. Here's a general approach:
-
Literature Review: Start by reviewing published studies that have used this compound or structurally similar NSAIDs in comparable in vitro models. This can provide a starting point for the effective concentration range.
-
Dose-Response Cytotoxicity Assay: Before assessing the anti-inflammatory effects, it is essential to determine the cytotoxic concentration of this compound in your specific cell line. A cell viability assay (e.g., MTT) with a broad, logarithmic dilution series (e.g., 0.01 µM to 100 µM) will help establish the maximum non-toxic concentration.
-
Functional Assays: For functional assays like COX inhibition or cytokine production, use a concentration range that brackets the expected IC50 value, based on literature or preliminary experiments. It is good practice to use concentrations both above and below the anticipated IC50 to generate a complete dose-response curve.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and the structurally related NSAID, Diclofenac, against COX-1 and COX-2. These values can vary depending on the specific assay conditions.
| Drug | Target | IC50 (µM) | Assay System |
| This compound | COX-1 | ~2.5 | Ovine COX-1 (in vitro) |
| COX-2 | ~0.1 | Ovine COX-2 (in vitro) | |
| Diclofenac | COX-1 | 0.16 - 0.43 | Human Whole Blood / Purified Enzyme |
| COX-2 | 0.016 - 0.024 | Human Whole Blood / Purified Enzyme |
Note: Data is compiled from various sources and should be used as a reference. Actual IC50 values should be determined under your specific experimental conditions.
Experimental Protocols
Below are detailed methodologies for key experiments commonly performed in this compound research.
Protocol 1: In Vitro COX Inhibition Assay (Whole Blood Assay)
This protocol is adapted from standard methods for assessing NSAID activity on COX-1 and COX-2 in a physiologically relevant environment.
Materials:
-
Fresh human whole blood
-
This compound
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Arachidonic acid
-
ELISA kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2)
-
DMSO (for stock solution)
Procedure:
-
Preparation of this compound: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in DMSO to create a range of working concentrations.
-
COX-2 Inhibition Assay: a. Aliquot 1 mL of fresh human whole blood into sterile tubes. b. Add 1 µL of the desired this compound dilution or vehicle control (DMSO) to the blood and pre-incubate for 15 minutes at 37°C. c. Induce COX-2 expression by adding LPS (final concentration 10 µg/mL). d. Incubate for 24 hours at 37°C. e. Centrifuge the samples to collect the plasma. f. Measure the PGE2 concentration in the plasma using an ELISA kit.
-
COX-1 Inhibition Assay: a. Aliquot 1 mL of fresh human whole blood into sterile tubes. b. Add 1 µL of the desired this compound dilution or vehicle control (DMSO). c. Allow the blood to clot at 37°C for 1 hour to induce TxB2 production. d. Centrifuge the samples to collect the serum. e. Measure the TxB2 concentration in the serum using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 (for COX-2) and TxB2 (for COX-1) production for each this compound concentration compared to the vehicle control. Plot the percent inhibition against the log of the this compound concentration to determine the IC50 values.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of this compound.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results against the this compound concentration to determine the IC50 value.
Protocol 3: NF-κB Activation Assay (Luciferase Reporter Assay)
This protocol is for measuring the effect of this compound on the NF-κB signaling pathway using a luciferase reporter gene.
Materials:
-
Cell line stably or transiently transfected with an NF-κB luciferase reporter plasmid (e.g., HEK293T)
-
Complete cell culture medium
-
This compound
-
NF-κB activating stimulus (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding and Transfection (if applicable): Seed cells in a 96-well plate. If performing transient transfection, transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) according to the manufacturer's protocol.
-
Compound Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding the stimulus (e.g., TNF-α at 10 ng/mL) to the wells. Include an unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the NF-κB luciferase activity to the control (Renilla) luciferase activity. Calculate the fold change in NF-κB activity in stimulated cells with and without this compound treatment.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to this compound research.
Caption: this compound's mechanism of action via COX inhibition.
Caption: this compound's inhibitory effect on the NF-κB pathway.
Caption: A logical workflow for troubleshooting common experimental issues.
References
Technical Support Center: Fenclofenac-Induced Skin Rashes in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of fenclofenac-induced skin rashes.
Frequently Asked Questions (FAQs)
Q1: What is the most common mechanism underlying this compound-induced skin rashes?
A1: this compound-induced skin rashes are primarily considered to be a form of delayed-type hypersensitivity (DTH), also known as a Type IV hypersensitivity reaction.[1][2] This is a T-cell mediated immune response.[1][2] The reaction is typically characterized by a delayed onset, appearing 24 to 72 hours after exposure to the drug in a sensitized animal.[1]
Q2: Which animal model is most suitable for studying this compound-induced skin rashes?
A2: The murine model of contact hypersensitivity is a commonly used and effective model. Specifically, the mouse ear swelling assay is a well-established method to quantify the DTH response. This model involves a sensitization phase where the animal is initially exposed to this compound, followed by a challenge phase where a localized area, typically the ear, is re-exposed to the drug.
Q3: What are the key endpoints to measure in a this compound-induced skin rash model?
A3: Key endpoints include:
-
Ear Swelling: Measured using a digital micrometer at 24, 48, and 72 hours post-challenge.
-
Histopathological Analysis: Examination of skin biopsies for signs of inflammation, such as cellular infiltrates (lymphocytes, macrophages), edema, and epidermal thickening.
-
Cytokine Profiling: Measurement of key inflammatory cytokines in the tissue or serum, such as IFN-γ, TNF-α, IL-1β, and IL-4, to characterize the immune response.
-
Lymph Node Analysis: The local lymph node assay (LLNA) can be used to assess the proliferation of lymphocytes in the draining lymph nodes as a measure of sensitization.
Q4: How can I be sure the observed skin reaction is an immune response and not just irritation?
A4: A proper experimental design should include a control group of non-sensitized animals that are challenged with this compound. If these animals do not show a significant skin reaction compared to the sensitized and challenged group, it indicates that the observed rash is an immune-mediated hypersensitivity response rather than primary irritation. Additionally, the time course of the reaction, with a peak at 24-48 hours, is characteristic of a DTH response.
Troubleshooting Guides
Issue 1: No or Weak Skin Reaction Observed After Challenge
| Possible Cause | Troubleshooting Step |
| Insufficient Sensitization | Ensure the sensitization dose of this compound was adequate. Consider increasing the concentration or using an adjuvant like Complete Freund's Adjuvant (CFA) during sensitization. Note that the use of adjuvants can significantly alter the immune response. |
| Inadequate Challenge Dose | The concentration of this compound used for the ear challenge may be too low. Perform a dose-ranging study to determine the optimal challenge concentration that elicits a robust response without causing significant irritation. |
| Timing of Challenge | The challenge should be performed during the peak of the sensitization phase, typically 5-7 days after initial sensitization. |
| Animal Strain Variability | Different mouse strains can have varying immune responses. BALB/c and C57BL/6 mice are commonly used and are generally good responders in DTH assays. |
| Improper Application | Ensure that the this compound solution is properly applied to the skin during both sensitization and challenge phases. For sensitization on the abdomen, shave the area carefully to ensure direct skin contact. |
Issue 2: High Variability in Ear Swelling Measurements
| Possible Cause | Troubleshooting Step |
| Inconsistent Measurement Technique | Use a high-precision, spring-loaded micrometer to ensure consistent pressure during measurement. Always measure the same location on the ear. Have the same technician perform all measurements if possible. |
| Animal Stress | Stress can influence the immune response. Handle animals gently and allow them to acclimatize to the experimental conditions. |
| Individual Animal Variation | Increase the number of animals per group to improve statistical power and account for biological variability. |
| Non-uniform Application of Challenge | Ensure the same volume and concentration of the challenge solution are applied evenly to each ear. |
Issue 3: Severe Systemic Reactions or Animal Distress
| Possible Cause | Troubleshooting Step |
| Toxicity of this compound Dose | The dose of this compound used for sensitization may be too high, leading to systemic toxicity. Reduce the sensitization dose and/or observe animals closely for signs of distress. |
| Anaphylactic Reaction | Although less common for DTH, a severe, immediate reaction could indicate a Type I hypersensitivity. Observe the animals immediately after challenge for signs of anaphylaxis. If this occurs, the mechanism may be different from the expected DTH. |
| Vehicle-related Toxicity | Ensure the vehicle used to dissolve this compound is non-toxic and non-irritating at the concentration used. Common vehicles include acetone and olive oil mixtures. |
Data Presentation
Table 1: Representative Quantitative Data from a Mouse Ear Swelling Assay
| Treatment Group | N | Mean Ear Swelling (mm) at 24h ± SEM | Mean Ear Swelling (mm) at 48h ± SEM |
| Naive (No Treatment) | 8 | 0.02 ± 0.005 | 0.01 ± 0.004 |
| Vehicle Control | 8 | 0.05 ± 0.01 | 0.04 ± 0.01 |
| This compound (Sensitized + Challenged) | 8 | 0.25 ± 0.03 | 0.18 ± 0.02 |
| Dexamethasone (Positive Control) | 8 | 0.10 ± 0.02 | 0.07 ± 0.01 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary based on experimental conditions.
Experimental Protocols
Protocol: Mouse Model of this compound-Induced Delayed-Type Hypersensitivity (Ear Swelling Assay)
Materials:
-
This compound
-
Vehicle (e.g., 4:1 acetone:olive oil)
-
8-10 week old BALB/c mice
-
Electric shaver
-
Pipettors and tips
-
Digital micrometer
Procedure:
-
Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the experiment.
-
Sensitization (Day 0):
-
Anesthetize the mice.
-
Shave a small area (approx. 2x2 cm) on the abdomen of each mouse.
-
Prepare the sensitization solution of this compound in the chosen vehicle (e.g., 1% w/v).
-
Apply 50 µL of the this compound solution or vehicle (for the control group) to the shaved abdomen.
-
-
Rest Period (Days 1-4): Leave the animals undisturbed.
-
Challenge (Day 5):
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Measure the baseline thickness of both ears of each mouse using a digital micrometer.
-
Prepare the challenge solution of this compound in the vehicle (e.g., 0.5% w/v).
-
Apply 20 µL of the challenge solution to the dorsal side of the right ear. Apply 20 µL of the vehicle to the dorsal side of the left ear (internal control).
-
-
Measurement (Days 6 and 7):
-
At 24 and 48 hours after the challenge, measure the thickness of both ears.
-
Calculate the change in ear thickness for each ear by subtracting the baseline measurement from the post-challenge measurement.
-
The specific ear swelling is calculated as the change in thickness of the this compound-treated ear minus the change in thickness of the vehicle-treated ear.
-
Mandatory Visualizations
Caption: Experimental workflow for the mouse ear swelling assay.
Caption: Simplified signaling pathway of drug-induced allergic contact dermatitis.
References
Technical Support Center: Enhancing the Bioavailability of Fenclofenac Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of Fenclofenac derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges with the bioavailability of this compound and its derivatives?
This compound, a non-steroidal anti-inflammatory drug (NSAID), and its derivatives often exhibit poor aqueous solubility. This low solubility is a major obstacle to their oral bioavailability, as it can lead to slow dissolution in the gastrointestinal tract, incomplete absorption, and high inter-subject variability in therapeutic outcomes. For instance, the oral bioavailability of Aceclofenac, a widely studied analogue, is reported to be as low as 14% due to these factors[1].
Q2: What are the most common techniques to enhance the bioavailability of this compound derivatives?
Several formulation strategies can be employed to overcome the low solubility and enhance the bioavailability of this compound derivatives. The most effective and commonly investigated techniques include:
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Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the nanometer range significantly increases the surface area available for dissolution, thereby improving the dissolution rate and oral absorption.[2]
-
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier at the solid state. The drug may exist in an amorphous state within the dispersion, which has higher energy and greater solubility than the crystalline form.[3]
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly water-soluble drug molecules within their hydrophobic cavity, forming inclusion complexes. This complexation enhances the drug's aqueous solubility and dissolution rate.[4]
-
Prodrug Approach: This involves chemically modifying the drug molecule to create a more soluble or permeable derivative (prodrug) that, after administration, converts back to the active parent drug in vivo.
Troubleshooting Guides
Nanocrystal Formulation
Issue: Difficulty in achieving the desired particle size and polydispersity index (PDI).
-
Possible Cause 1: Inappropriate stabilizer or concentration.
-
Solution: The choice and concentration of stabilizers are critical. For Aceclofenac nanocrystals, combinations of polymers and surfactants like HPMC, PVP K30, and SLS have been shown to be effective. Experiment with different stabilizers and their concentrations to find the optimal system for your specific derivative. A low stabilizer concentration may lead to particle aggregation, while an excessively high concentration can increase viscosity, hindering the size reduction process.
-
-
Possible Cause 2: Suboptimal processing parameters (e.g., sonication time, power, milling speed).
-
Solution: Optimize the energy input during formulation. For precipitation-ultrasonication methods, systematically vary the sonication time and power. For wet milling techniques, adjust the milling speed and time. Start with parameters reported in the literature for similar compounds and then perform a design of experiments (DoE) to fine-tune the process for your specific needs.
-
Issue: Physical instability of the nanosuspension (aggregation or crystal growth).
-
Possible Cause 1: Ostwald ripening.
-
Solution: This phenomenon, where larger particles grow at the expense of smaller ones, can be minimized by using a combination of stabilizers that provide both steric and electrostatic repulsion. Ensure the chosen stabilizers adsorb effectively onto the nanoparticle surface.
-
-
Possible Cause 2: Inadequate storage conditions.
-
Solution: Store the nanosuspension at appropriate temperatures (e.g., 2-8°C or 25°C) and monitor particle size and PDI over time. Avoid freezing unless a suitable cryoprotectant is used, as ice crystal formation can promote aggregation.
-
Issue: Non-specific binding of nanoparticles in biological assays.
-
Possible Cause: Surface properties of the nanoparticles leading to unintended interactions.
-
Solution: After conjugation or formulation, use a blocking agent such as bovine serum albumin (BSA) or polyethylene glycol (PEG) to passivate the nanoparticle surface and prevent non-specific interactions.
-
Solid Dispersion Formulation
Issue: Low drug loading or poor content uniformity.
-
Possible Cause 1: Immiscibility of the drug and carrier.
-
Solution: Select a carrier in which the drug has good solubility in the molten state (for fusion methods) or in the common solvent (for solvent evaporation methods). Polymers like PEG 6000, Soluplus®, and Poloxamer 188 are often good choices for NSAIDs.
-
-
Possible Cause 2: Phase separation during solvent evaporation or cooling.
-
Solution: Rapid solvent evaporation or fast cooling (quenching) can help to trap the drug in a molecularly dispersed state and prevent crystallization or phase separation. For the fusion method, pouring the molten mixture onto an ice bath is a common technique.
-
Issue: Recrystallization of the drug during storage.
-
Possible Cause: The amorphous form is thermodynamically unstable.
-
Solution: The choice of carrier plays a crucial role in stabilizing the amorphous drug. High molecular weight polymers with a high glass transition temperature (Tg) are generally better at preventing drug recrystallization. Storing the solid dispersion in a low humidity environment is also critical.
-
Cyclodextrin Complexation
Issue: Low complexation efficiency.
-
Possible Cause 1: Mismatch between the drug molecule size and the cyclodextrin cavity.
-
Solution: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for drugs the size of this compound. If complexation is poor, consider using a different type of cyclodextrin (e.g., γ-CD for larger molecules).
-
-
Possible Cause 2: Suboptimal preparation method.
-
Solution: The kneading method often results in a higher degree of complexation compared to simple physical mixing. Co-precipitation and freeze-drying are other effective techniques. The addition of a small amount of water or a water/ethanol mixture during kneading can facilitate the interaction between the drug and the cyclodextrin.
-
Issue: Precipitation of the complex from the solution.
-
Possible Cause: The aqueous solubility of the cyclodextrin itself is limited.
-
Solution: While natural β-cyclodextrin has limited water solubility, chemically modified derivatives like HP-β-CD and sulfobutylether-β-cyclodextrin (SBE-β-CD) have significantly higher aqueous solubility and can form more soluble complexes.
-
Data Presentation: Comparison of Bioavailability Enhancement Techniques
The following tables summarize quantitative data from studies on Aceclofenac, a close structural analogue of this compound, to provide a comparative overview of different bioavailability enhancement techniques.
Table 1: In Vitro Dissolution Enhancement of Aceclofenac
| Formulation Technique | Carrier/Stabilizer | Drug:Carrier Ratio | Dissolution after 30 min (%) | Fold Increase in Dissolution | Reference |
| Untreated Drug | - | - | ~29.4 | - | |
| Solid Dispersion | PEG 6000 | 1:2 | ~78.8 | ~2.7 | |
| Solid Dispersion | Soluplus® | 1:2 | >90 | >3.0 | |
| Nanocrystals | HPMC, PVP-K30, SLS | - | >88 | ~3.0 | |
| Cyclodextrin Complex | β-Cyclodextrin | 1:2 | >90 | >3.0 |
Table 2: In Vivo Pharmacokinetic Parameters of Aceclofenac Formulations in Animal Models
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Fold Increase in Bioavailability (AUC) | Reference |
| Pure Drug | 1.96 ± 0.17 | ~2.0 | 12.60 | - | |
| Marketed Tablet | 9.79 ± 2.94 | 1.69 | 22.89 ± 2.11 | ~1.8 | |
| Nanocrystals | 3.75 ± 0.28 | ~1.0 | 3.88-fold > pure drug | ~3.9 | |
| Nanosuspension Tablets | 1.53-fold > marketed | - | 2.23-fold > marketed | ~2.2 vs. marketed | |
| Cyclodextrin Complex (1:2) | Significantly higher than pure drug | ~1.0 | 49.20 | ~3.9 |
Experimental Protocols
Preparation of Aceclofenac Solid Dispersion by Solvent Evaporation Method
This protocol is based on methodologies described for preparing solid dispersions of Aceclofenac.
-
Materials: Aceclofenac, Polyethylene Glycol (PEG) 6000, Methanol (analytical grade).
-
Procedure:
-
Accurately weigh Aceclofenac and PEG 6000 in the desired drug-to-carrier ratio (e.g., 1:2 w/w).
-
Dissolve both the drug and the carrier in a minimal amount of methanol in a beaker with continuous stirring using a magnetic stirrer until a clear solution is obtained.
-
Place the beaker on a hot plate maintained at a controlled temperature (e.g., 40-45°C) to facilitate the evaporation of the solvent.
-
Continue evaporation until a solid mass is formed.
-
Transfer the solid mass to a hot air oven and dry at 60-65°C for approximately 6 hours to ensure complete removal of the residual solvent.
-
Pulverize the dried mass using a mortar and pestle.
-
Pass the resulting powder through a fine-mesh sieve (e.g., #44 or #80) to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further evaluation.
-
Preparation of Aceclofenac Nanocrystals by Wet Milling
This protocol is adapted from a study that successfully enhanced the bioavailability of Aceclofenac using a top-down nanocrystal preparation technique.
-
Materials: Aceclofenac, Polyvinyl Alcohol (PVA), Deionized water, Zirconia milling balls.
-
Procedure:
-
Prepare a stabilizer solution by dissolving a specific concentration of PVA (e.g., 0.5% w/v) in deionized water.
-
Disperse a weighed amount of Aceclofenac (e.g., 200-400 mg) in the PVA solution (e.g., 60 mL) to form a suspension.
-
Stir the suspension using a magnetic stirrer for 15 minutes to ensure homogeneity.
-
Transfer the drug suspension into the milling chamber of a planetary ball mill containing pre-weighed milling balls (e.g., 100 g).
-
Conduct the wet milling at a constant speed (e.g., 400 rpm) for a predetermined duration (e.g., 1 to 4 hours). The milling time is a critical parameter that needs to be optimized.
-
After milling, collect the nanosuspension.
-
To obtain the nanocrystals in a solid form, centrifuge the suspension at high speed (e.g., 22,000 rpm) for 15 minutes.
-
Discard the supernatant and dry the resulting pellets at 45°C for 24 hours.
-
Visualizations
Signaling Pathway
References
Technical Support Center: Troubleshooting Fenclofenac Prostaglandin Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenclofenac in prostaglandin inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit prostaglandin synthesis?
This compound is a non-steroidal anti-inflammatory drug (NSAID). Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2). These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, this compound reduces the production of prostaglandins.
Q2: What are the most common assays used to measure this compound's inhibitory activity?
The most common methods for evaluating this compound's inhibitory effect on prostaglandin synthesis are cell-based assays and biochemical assays.
-
Cell-based assays involve treating cultured cells (e.g., macrophages like RAW 264.7) with an inflammatory stimulus (like lipopolysaccharide - LPS) to induce prostaglandin production. The amount of prostaglandin (commonly Prostaglandin E2 or PGE2) released into the cell culture supernatant is then measured, typically by an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Biochemical assays use purified COX-1 and COX-2 enzymes to directly measure the inhibitory effect of this compound on enzyme activity. These assays can determine the IC50 values (the concentration of inhibitor that causes 50% inhibition) for each COX isoform.
-
Whole blood assays are considered to be highly relevant to the in vivo situation as they account for drug binding to plasma proteins. In these assays, COX-1 activity is typically measured by thromboxane B2 (TXB2) production in clotting blood, while COX-2 activity is assessed by measuring PGE2 production after stimulation with LPS.[1][2]
Q3: What are some potential off-target effects of this compound that could influence experimental results?
This compound has been reported to interfere with thyroid-function tests.[3] This is due to its ability to bind to thyroid hormone-binding proteins. While this may not directly impact a prostaglandin inhibition assay, it is a crucial consideration if your research involves broader cellular or in vivo studies. Some NSAIDs have also been shown to have effects on cell proliferation and gene expression that are independent of COX inhibition.[4]
Troubleshooting Guide
This guide addresses common unexpected results in a question-and-answer format.
High Background in Prostaglandin E2 ELISA
Q: My negative control wells (no this compound) show a very high signal. What could be the cause?
High background can obscure the true inhibitory effect of your compound. Here are several potential causes and solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Washing | Increase the number of wash steps and the soaking time between washes. Ensure complete aspiration of wash buffer from the wells. |
| Contamination | Use fresh, sterile reagents and pipette tips. Ensure the plate is clean and free from contaminants.[5] |
| Inadequate Blocking | Increase the incubation time with the blocking buffer. Consider trying a different blocking agent. |
| High Antibody Concentration | The primary or secondary antibody concentration may be too high. Titrate your antibodies to determine the optimal concentration. |
| Cross-reactivity | The antibodies may be cross-reacting with other molecules in the sample matrix. Check the specificity of your ELISA kit. |
| Substrate Issues | The substrate solution may have deteriorated. Use fresh substrate and protect it from light. |
No or Weak Signal (Low PGE2 Detection)
Q: I'm not detecting any or very low levels of PGE2, even in my positive control (stimulated cells without inhibitor). What should I check?
A lack of signal can indicate a problem with one or more steps of the assay.
| Possible Cause | Troubleshooting Steps |
| Inactive Cells or Enzyme | Ensure your cells are healthy and in the logarithmic growth phase. If using purified enzyme, verify its activity. |
| Ineffective Inflammatory Stimulus | Confirm the concentration and activity of your inflammatory stimulus (e.g., LPS). |
| Incorrect Incubation Times | Review the protocol for appropriate incubation times for cell stimulation and antibody binding. |
| Reagent Omission or Error | Double-check that all reagents were added in the correct order and volume. |
| Expired or Improperly Stored Reagents | Verify the expiration dates of all kit components and ensure they have been stored correctly. |
| Sample Dilution Error | The concentration of PGE2 in your samples may be too low to detect. Try using less diluted or undiluted samples. |
High Variability Between Replicates
Q: My replicate wells for the same condition show very different results. How can I improve my precision?
| Possible Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Ensure your pipettes are calibrated and use proper pipetting technique. Pre-rinse pipette tips. |
| Inconsistent Cell Seeding | Ensure a uniform cell suspension and even distribution of cells in the wells. |
| Edge Effects | Avoid using the outer wells of the plate, which are more prone to evaporation. Fill the outer wells with sterile water or media. |
| Incomplete Mixing | Thoroughly mix all reagents and samples before adding them to the wells. |
| Temperature Gradients | Ensure the plate is incubated at a uniform temperature. Avoid stacking plates in the incubator. |
This compound-Specific Issues
Q: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What should I do?
This compound, like many small molecules, is often dissolved in a solvent like DMSO for stock solutions.
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | The final concentration of this compound in the aqueous cell culture medium may exceed its solubility limit. |
| High DMSO Concentration | The final concentration of DMSO in the well should typically be kept below 0.5% to avoid solvent-induced precipitation and cytotoxicity. |
| Solution | Prepare a more dilute stock solution of this compound in DMSO so that a larger volume can be added to the medium without exceeding the solubility limit or the tolerated DMSO concentration. Alternatively, investigate the use of other solubilizing agents or excipients. It is not recommended to store drug solutions in cell culture media for extended periods. |
Q: My this compound appears to be losing activity over time in my experiments. Why might this be happening?
The stability of your compound in the experimental conditions is crucial for obtaining reliable results.
| Possible Cause | Troubleshooting Steps |
| Degradation in Culture Medium | This compound may not be stable in the cell culture medium at 37°C for the duration of your experiment. |
| Solution | Prepare fresh dilutions of this compound from a frozen stock for each experiment. If long incubation times are necessary, consider performing a stability study of this compound in your specific cell culture medium by incubating it for various time points and then analyzing its concentration or activity. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of Diclofenac (a related NSAID) against COX-1 and COX-2
| Assay Type | Enzyme Source | IC50 COX-1 (µM) | IC50 COX-2 (µM) | COX-1/COX-2 Ratio | Reference |
| Human Peripheral Monocytes | Human | 0.076 | 0.026 | 2.9 | |
| Human Whole Blood | Human | - | - | 3 |
Experimental Protocols
Protocol 1: Cellular Prostaglandin E2 (PGE2) Inhibition Assay
This protocol describes a general procedure for assessing the inhibitory effect of this compound on PGE2 production in a macrophage cell line.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS)
-
Prostaglandin E2 (PGE2) ELISA Kit
-
24-well cell culture plates
-
DMSO (for stock solution)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density that will result in a confluent monolayer after overnight incubation.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).
-
Pre-treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Incubate for a pre-determined time (e.g., 1 hour).
-
Stimulation: Add LPS to all wells (except the negative control) to a final concentration known to induce a robust PGE2 response (e.g., 1 µg/mL).
-
Incubation: Incubate the plate for a specified time (e.g., 24 hours) to allow for PGE2 synthesis and secretion into the medium.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatants. Centrifuge the supernatants to pellet any cellular debris.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit. Follow the manufacturer's instructions carefully.
-
Data Analysis: Generate a standard curve from the PGE2 standards provided in the ELISA kit. Use this curve to determine the PGE2 concentration in your samples. Plot the PGE2 concentration against the this compound concentration to determine the dose-dependent inhibitory effect and calculate the IC50 value.
Protocol 2: COX Inhibitor Screening Assay (Biochemical)
This protocol provides a general workflow for a biochemical assay to determine the IC50 of this compound for purified COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
This compound
-
DMSO
-
Reaction tubes or 96-well plate
-
Method for detecting prostaglandin production (e.g., ELISA or other detection kit)
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzymes, heme, and arachidonic acid in the reaction buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
Reaction Setup: In reaction tubes or a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add the different concentrations of this compound or vehicle (DMSO) to the appropriate tubes/wells.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all tubes/wells.
-
Reaction Incubation: Allow the reaction to proceed for a specific time (e.g., 2 minutes) at the optimal temperature.
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., hydrochloric acid).
-
Product Quantification: Measure the amount of prostaglandin produced using a suitable detection method, such as a specific ELISA for a particular prostaglandin.
-
Data Analysis: Calculate the percentage of COX activity inhibition for each concentration of this compound. Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value for each COX isoform.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ajmc.com [ajmc.com]
- 3. This compound interferes with thyroid-function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-Steroidal Anti-inflammatory Drugs Decrease E2F1 Expression and Inhibit Cell Growth in Ovarian Cancer Cells | PLOS One [journals.plos.org]
- 5. file.elabscience.com [file.elabscience.com]
Technical Support Center: Managing Gastrointestinal Side Effects of Fenclofenac in Study Subjects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenclofenac. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments involving this nonsteroidal anti-inflammatory drug (NSAID).
Troubleshooting Guide
This guide is designed to help researchers address common problems that may arise during their studies with this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why are we observing a higher-than-expected incidence of gastrointestinal (GI) bleeding in our animal models treated with this compound? | Incorrect dosage or administration route.High susceptibility of the chosen animal strain.Concomitant use of other substances that may exacerbate GI toxicity. | Review and verify the dosage calculations and administration protocol.Consider using a different, less susceptible animal strain if scientifically justified.Ensure that no other substances that could increase the risk of GI bleeding are being administered. |
| Our study subjects are exhibiting significant weight loss and poor appetite after this compound administration. What could be the reason? | Severe dyspepsia or abdominal pain caused by this compound.Development of gastric ulcers leading to reduced food intake. | Implement a daily clinical scoring system to monitor for signs of pain or distress.Consider co-administration of a gastroprotective agent, such as a proton pump inhibitor (PPI), to mitigate gastric damage.[1]If symptoms are severe, humane endpoints should be considered as per the approved animal care and use protocol. |
| Histological analysis of gastric tissue from this compound-treated animals shows inconsistent patterns of mucosal damage. How can we standardize our assessment? | Lack of a standardized scoring system for gastric lesions.Variability in tissue collection and processing techniques. | Adopt a validated histological scoring system for NSAID-induced gastric injury.Ensure consistent tissue collection from the same anatomical region of the stomach for all subjects.Standardize fixation and staining procedures to minimize technical variability. |
| We are planning a new study with this compound. What are the key considerations to minimize gastrointestinal side effects in our subjects? | Prophylactic measures were not included in the study design.Lack of a clear monitoring plan for GI adverse events. | Incorporate the co-administration of a gastroprotective agent, such as a proton pump inhibitor (e.g., omeprazole) or a prostaglandin analog (e.g., misoprostol), into the experimental design.[1]Establish a detailed monitoring plan that includes regular observation for clinical signs of GI distress, fecal occult blood testing, and, if applicable, endoscopic evaluation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary gastrointestinal side effects?
This compound is a nonsteroidal anti-inflammatory drug (NSAID) that, like other drugs in its class, is associated with a range of gastrointestinal side effects.[2][3] The most common of these include gastritis, dyspepsia, peptic ulceration, and gastrointestinal bleeding.[4]
Q2: How does this compound cause gastrointestinal damage?
The primary mechanism of NSAID-induced gastrointestinal damage involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1. This enzyme is crucial for the production of prostaglandins that play a protective role in the gastric mucosa by maintaining blood flow, stimulating mucus and bicarbonate secretion, and promoting epithelial cell proliferation. By inhibiting COX-1, this compound reduces the levels of these protective prostaglandins, leaving the gastric mucosa vulnerable to injury from gastric acid and pepsin.
Q3: What are the recommended methods for assessing this compound-induced gastrointestinal injury in study subjects?
For preclinical studies in animal models, a combination of macroscopic and microscopic evaluation is recommended. This includes visual examination of the stomach for lesions and ulcers, followed by histological analysis of gastric tissue to assess for epithelial damage, inflammation, and other pathological changes. In clinical research, upper gastrointestinal endoscopy is the gold standard for visualizing and assessing the extent of mucosal injury.
Q4: Are there any strategies to mitigate the gastrointestinal side effects of this compound in a research setting?
Yes, several strategies can be employed to minimize the gastrointestinal toxicity of this compound. These include:
-
Co-administration with Gastroprotective Agents: The use of proton pump inhibitors (PPIs) like omeprazole or H2-receptor antagonists can reduce gastric acid secretion, while agents like misoprostol, a synthetic prostaglandin analog, can help restore the protective functions of the gastric mucosa.
-
Dosage and Formulation: Using the lowest effective dose of this compound and exploring different formulations may help reduce local irritation.
-
H. pylori Eradication: In clinical studies, testing for and eradicating Helicobacter pylori infection is recommended, as it is a known risk factor for peptic ulcer disease and can act synergistically with NSAIDs to increase the risk of bleeding.
Q5: How does the gastrointestinal toxicity of this compound compare to other NSAIDs?
Direct comparative data for this compound is limited due to its withdrawal from the market. However, one study comparing gastrointestinal blood loss in volunteers found no statistically significant difference between this compound and Diclofenac. Generally, the risk of gastrointestinal complications varies among different NSAIDs, with some exhibiting a more favorable safety profile than others.
Data Presentation
Table 1: Comparative Gastrointestinal Blood Loss with this compound and Other NSAIDs
| NSAID | Mean Daily Fecal Blood Loss (mL) | Study Population | Reference |
| Placebo | 0.5 - 1.5 | Healthy Volunteers | General NSAID Literature |
| This compound | 2.1 | Healthy Volunteers | |
| Diclofenac | 2.3 | Healthy Volunteers | |
| Ibuprofen | 2.5 | Healthy Volunteers | |
| Naproxen | 3.5 | Healthy Volunteers |
Note: The values presented are for illustrative purposes and are based on available data. Actual results may vary depending on the study design and population.
Experimental Protocols
NSAID-Induced Gastric Ulcer Model in Rats
This protocol describes a standard method for inducing gastric ulcers in rats using an NSAID to study the gastroprotective effects of test compounds.
Materials:
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Male Wistar rats (180-220 g)
-
NSAID (e.g., Indomethacin, Diclofenac)
-
Vehicle (e.g., 1% carboxymethylcellulose)
-
Test compound
-
Anesthetic agent
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Dissection tools
-
Formalin (10%)
-
Microscope and slides
Procedure:
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Animal Acclimatization: House the rats in standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the rats for 24 hours before NSAID administration, with free access to water.
-
Grouping: Divide the animals into the following groups (n=6 per group):
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Group 1: Vehicle control
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Group 2: NSAID control
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Group 3: Reference drug (e.g., Omeprazole) + NSAID
-
Group 4: Test compound + NSAID
-
-
Drug Administration: Administer the test compound or reference drug orally 30 minutes before the oral administration of the NSAID.
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Ulcer Induction: Administer the NSAID (e.g., Indomethacin 20 mg/kg) orally.
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Observation: Observe the animals for 4 hours for any signs of toxicity.
-
Euthanasia and Dissection: After 4 hours, euthanize the animals using an approved method. Open the abdomen and carefully excise the stomach.
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Macroscopic Evaluation: Open the stomach along the greater curvature and rinse with saline. Examine the gastric mucosa for the presence of ulcers and score them based on a predefined scale (e.g., 0 = no ulcer, 1 = reddish spots, 2 = hemorrhagic streaks, 3 = deep ulcers, 4 = perforation).
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Histopathological Evaluation: Fix a portion of the gastric tissue in 10% formalin for histological processing. Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine the slides under a microscope to assess for epithelial cell loss, inflammatory cell infiltration, and submucosal edema.
Upper Gastrointestinal Endoscopy in Clinical Research
This protocol outlines the key steps for performing an upper gastrointestinal endoscopy to assess NSAID-induced mucosal injury in human subjects.
Pre-Procedure:
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Informed Consent: Obtain written informed consent from the study subject after explaining the procedure, risks, and benefits.
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Fasting: Instruct the subject to fast for at least 8 hours before the procedure.
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Medication Review: Review the subject's current medications, particularly anticoagulants and antiplatelet agents, and follow the study-specific guidelines for their temporary discontinuation.
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Pre-medication: Administer a topical anesthetic to the throat and, if specified in the protocol, a sedative to ensure patient comfort.
Procedure:
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Patient Positioning: Position the subject on their left side.
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Endoscope Insertion: Gently insert the endoscope into the mouth and advance it through the esophagus, stomach, and into the duodenum.
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Systematic Examination: Perform a systematic examination of the mucosa of the esophagus, stomach, and duodenum. Pay close attention to any signs of injury, including erythema, erosions, ulcers, or bleeding.
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Documentation: Record the findings using a standardized scoring system (e.g., Lanza score). Capture high-quality images of any abnormalities.
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Biopsy: If required by the protocol, obtain biopsies from specified areas for histological examination.
Post-Procedure:
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Monitoring: Monitor the subject in a recovery area until the effects of the sedation have worn off.
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Discharge Instructions: Provide the subject with instructions regarding diet, activity, and potential signs of complications to watch for.
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Follow-up: Schedule a follow-up appointment to discuss the results of the endoscopy and any subsequent steps in the study.
Mandatory Visualizations
Caption: Mechanism of this compound-induced gastrointestinal side effects.
Caption: Workflow for NSAID-induced gastric ulcer model in rats.
Caption: Troubleshooting logic for unexpected GI bleeding in study subjects.
References
- 1. NSAID-induced gastric injury: its pathogenesis and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Side-effects of this compound with Special Reference to the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Studies of Gastric Ulcerogenesis by Non-steroid Anti-inflammatory Drugs: Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-steroidal anti-inflammatory drugs and the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the In Vivo Anti-inflammatory Effects of Fenclofenac: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Fenclofenac against other non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is based on available preclinical data and is intended to assist researchers and professionals in drug development in understanding the pharmacological profile of this compound.
Executive Summary
This compound, a phenylacetic acid derivative, has demonstrated anti-inflammatory properties in various in vivo models. Its primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis. This guide presents a comparative analysis of this compound's efficacy in established animal models of inflammation, namely carrageenan-induced paw edema and adjuvant-induced arthritis, alongside commonly used NSAIDs such as Diclofenac and Ibuprofen. While direct comparative quantitative data for this compound is limited in recent literature, this guide synthesizes available information to provide a comprehensive overview.
Comparative Efficacy in In Vivo Models of Inflammation
The anti-inflammatory potency of NSAIDs is commonly evaluated using standardized animal models that mimic different aspects of inflammation.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess acute inflammation. Edema is induced by injecting carrageenan into the rat's paw, and the efficacy of an anti-inflammatory agent is measured by the percentage of edema inhibition.
Table 1: Comparative Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
| Compound | Dose (mg/kg) | Route of Administration | Max. Inhibition of Edema (%) | Time of Max. Inhibition (hours) |
| This compound | Data not available | - | Data not available | Data not available |
| Diclofenac | 5 | Oral | 56.17 ± 3.89 | 2 |
| 20 | Oral | 71.82 ± 6.53 | 3 | |
| Ibuprofen | Data not available | - | Data not available | Data not available |
| Indomethacin (Reference) | 10 | Oral | ~70 | 3 |
Adjuvant-Induced Arthritis in Rats
This model is used to evaluate the efficacy of anti-inflammatory drugs in a chronic inflammatory condition that resembles rheumatoid arthritis. The primary endpoint is often the reduction in paw volume or an arthritis score.
Table 2: Comparative Efficacy in Adjuvant-Induced Arthritis in Rats
| Compound | Dose (mg/kg) | Route of Administration | Effect on Paw Volume/Swelling |
| This compound | Data not available | - | Data not available |
| Diclofenac | 10 | Oral | Significantly inhibited the increase in paw swelling[1] |
| Ibuprofen | Data not available | - | Data not available |
Note: Quantitative data for this compound in direct comparison with other NSAIDs in this model is scarce. Diclofenac is shown to be effective in reducing paw swelling in this model.
Mechanism of Action: Inhibition of the Prostaglandin Synthesis Pathway
The primary mechanism of action for this compound and other NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins, particularly PGE2, are key mediators of inflammation, pain, and fever.
The inflammatory cascade begins with a stimulus (e.g., tissue injury, infection) that activates phospholipase A2, leading to the release of arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by COX-1 and COX-2. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced during inflammation and is the primary source of pro-inflammatory prostaglandins. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby mitigating the inflammatory response.
While specific in vivo data on the effects of this compound on downstream inflammatory mediators is limited, it is expected to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are often downstream of the prostaglandin pathway.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Mechanism of action of this compound in the inflammatory pathway.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
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Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used.
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Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
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Grouping: Animals are randomly divided into groups (n=6-8 per group):
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Control group (vehicle)
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This compound group(s) (various doses)
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Reference drug group(s) (e.g., Diclofenac, Ibuprofen)
-
-
Drug Administration: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The vehicle (e.g., 0.5% carboxymethyl cellulose) is administered to the control group.
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Induction of Edema: 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
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Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
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Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Adjuvant-Induced Arthritis in Rats
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Animals: Male Lewis or Wistar rats (150-200g) are used.
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Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the sub-plantar region of the right hind paw.
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Drug Administration: Treatment with this compound, reference NSAIDs, or vehicle is typically initiated on the same day or a few days after adjuvant injection and continued for a period of 14-21 days.
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Assessment of Arthritis: The severity of arthritis is evaluated by:
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Paw Volume/Diameter: Measurement of the injected and non-injected paw volumes or diameters at regular intervals.
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Arthritis Score: Visual scoring of inflammation in the paws, ears, and tail based on a graded scale.
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Body Weight: Monitoring changes in body weight as an indicator of systemic inflammation.
-
-
Data Analysis: The therapeutic effect is determined by comparing the changes in paw volume, arthritis score, and body weight between the treated and control groups.
Conclusion
This compound is an NSAID with anti-inflammatory properties attributed to its inhibition of prostaglandin synthesis. While historical data supports its efficacy, there is a notable lack of recent, direct comparative in vivo studies against other commonly used NSAIDs like Diclofenac and Ibuprofen. The experimental protocols and data presented in this guide are based on established models for evaluating anti-inflammatory drugs and provide a framework for future comparative studies to precisely position this compound within the therapeutic landscape of NSAIDs. Further research is warranted to generate quantitative data on its relative potency and to further elucidate its effects on specific inflammatory mediators in vivo.
References
A Head-to-Head Battle in Rheumatoid Arthritis: Fenclofenac vs. Indomethacin
A comprehensive review of a cross-over double-blind study reveals comparable efficacy and a differing side effect profile between the non-steroidal anti-inflammatory drugs (NSAIDs) Fenclofenac and Indomethacin in the treatment of rheumatoid arthritis.
For researchers, scientists, and drug development professionals navigating the landscape of anti-inflammatory therapeutics, understanding the comparative performance of different agents is paramount. This guide provides an in-depth analysis of a key clinical trial comparing this compound and Indomethacin, offering valuable insights into their relative strengths and weaknesses.
Executive Summary
A pivotal cross-over double-blind study involving 30 patients with rheumatoid arthritis demonstrated that this compound, at a daily dose of 900 mg, exhibited therapeutic effectiveness comparable to Indomethacin, administered at a daily dose of 100 mg, over a two-week treatment period.[1] While both drugs provided similar levels of relief from the debilitating symptoms of rheumatoid arthritis, a notable distinction emerged in their side effect profiles. This compound was associated with a lower incidence of adverse effects, particularly those affecting the gastrointestinal system.[1] This suggests that for patients with a predisposition to or history of gastrointestinal issues, this compound may offer a more favorable therapeutic window.
Data Presentation: A Comparative Analysis
| Parameter | This compound | Indomethacin | Key Findings |
| Dosage in Study | 900 mg/day | 100 mg/day | Dosages were selected to achieve comparable therapeutic effects. |
| Therapeutic Efficacy | Comparable to Indomethacin | Established benchmark for NSAID efficacy | Both drugs demonstrated significant anti-inflammatory and analgesic effects in rheumatoid arthritis. |
| Patient Preference | Preferred by more patients in the head-to-head trial[1] | Less preferred in the direct comparison[1] | The better tolerability of this compound likely contributed to patient preference. |
| Gastrointestinal Side Effects | Fewer reported incidents[1] | More common, a known issue with this drug class | This is a critical differentiator for patients with gastrointestinal sensitivities. |
| Other Side Effects | Generally well-tolerated | Can include central nervous system effects (e.g., headache, dizziness) | The overall side effect burden appeared to be lower with this compound. |
Experimental Protocols
The foundational study comparing this compound and Indomethacin employed a robust cross-over double-blind design to minimize bias and enhance the reliability of the findings.
Study Design: Cross-over, Double-blind, Randomized Controlled Trial
Participants: 30 patients diagnosed with rheumatoid arthritis.
Treatment Arms:
-
Arm 1: this compound (900 mg daily) for a two-week period.
-
Arm 2: Indomethacin (100 mg daily) for a two-week period.
Protocol:
-
Randomization: Patients were randomly assigned to one of two treatment sequences: receiving this compound first followed by Indomethacin, or vice versa.
-
Blinding: Both the patients and the administering clinicians were unaware of which treatment was being administered at any given time.
-
Treatment Period: Each patient received one of the treatments for a duration of two weeks.
-
Washout Period: A washout period between the two treatment phases would be standard in such a study to eliminate the effects of the first drug before the second is administered, although the specific duration was not detailed in the available abstract.
-
Cross-over: After the washout period, each patient was switched to the alternate treatment for another two-week period.
-
Assessment: Clinical assessments of efficacy (e.g., pain, joint swelling, morning stiffness) and safety (side effects) were conducted throughout the study.
Mechanism of Action: A Shared Pathway
Both this compound and Indomethacin belong to the class of non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking COX enzymes, these drugs reduce the production of prostaglandins, thereby alleviating the symptoms of rheumatoid arthritis.
Mechanism of Action of this compound and Indomethacin.
Experimental Workflow: Cross-over Study Design
The cross-over design is a powerful methodology in clinical trials, allowing each patient to serve as their own control, which reduces variability and increases statistical power.
Cross-over double-blind study workflow.
References
Reproducibility of Historical Fenclofenac Clinical Trial Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of historical clinical trial data for Fenclofenac, a non-steroidal anti-inflammatory drug (NSAID) previously used for rheumatism. The objective is to assess the reproducibility of these historical findings by comparing them with data from other NSAIDs of the same era, namely Indomethacin and Naproxen. This analysis is based on a review of published clinical trial data and methodologies from the time. This compound was withdrawn from the market in the 1980s due to its side effect profile[1].
Executive Summary
Historical clinical trials of this compound for rheumatoid arthritis demonstrated efficacy comparable to other NSAIDs of its time, such as Indomethacin and Naproxen. Key efficacy endpoints included reductions in the articular index, duration of morning stiffness, and levels of inflammatory markers like C-reactive protein and rheumatoid factor[2][3]. However, a notable and unique aspect of this compound's profile was its significant interference with thyroid hormone binding, leading to abnormal thyroid function tests in euthyroid patients[4][5]. While its anti-inflammatory effects were reproducible across several studies, its adverse effect profile, including this unique thyroid interaction, ultimately led to its withdrawal from the market. This guide provides a structured comparison of the available data to aid researchers in understanding the clinical profile of this compound in a historical context.
Comparative Efficacy Data
The following tables summarize the quantitative data from historical clinical trials of this compound and its comparators. The primary indication for which this compound was studied was rheumatoid arthritis.
Table 1: Efficacy of this compound in Rheumatoid Arthritis
| Parameter | This compound Treatment Effect | Comparator(s) | Comparator Effect | Study Duration | Reference(s) |
| Articular Index | Significant improvement | Indomethacin | Comparable improvement | 2 weeks | |
| Significant improvement | Naproxen | Comparable improvement | Not Specified | ||
| Improved | Placebo | Less improvement | 6 months | ||
| Morning Stiffness | Improved | Indomethacin | Comparable improvement | 2 weeks | |
| Improved | Placebo | Less improvement | 6 months | ||
| Ring Sizes | Improved | Placebo | Less improvement | 6 months | |
| Grip Strength | Improved | Placebo | Less improvement | 6 months | |
| C-reactive protein (CRP) | Reduced levels | Placebo | Less reduction | 6 months | |
| Rheumatoid Factor (RF) | Reduced levels | Placebo | Less reduction | 6 months | |
| Erythrocyte Sedimentation Rate (ESR) | Similar improvement | Gold | Similar improvement | Up to 12 months |
Table 2: Comparative Adverse Effects
| Adverse Effect Category | This compound | Indomethacin | Naproxen | Reference(s) |
| Gastrointestinal | Less common than Indomethacin | More common than this compound | Present, but often less frequent than aspirin | |
| Thyroid Function | Significant interference, lowering T4 and T3 levels | No significant effect reported | No significant effect reported | |
| Other | Lichen planus, interstitial nephritis | Headache, dizziness | Headache, nausea, somnolence |
Experimental Protocols
Reproducing historical clinical trial data requires an understanding of the methodologies employed at the time. The following sections detail the key experimental protocols cited in this compound clinical trials.
Diagnostic Criteria for Rheumatoid Arthritis
Clinical trials in the era of this compound would have likely used the 1958 American Rheumatism Association (ARA) revised criteria for the classification of rheumatoid arthritis . These criteria were based on a combination of clinical and radiological findings.
Efficacy Assessment Protocols
Articular Index: A common method for assessing joint tenderness in rheumatoid arthritis clinical trials of that period was the Ritchie Articular Index or the Lansbury Articular Index .
-
Ritchie Articular Index: This index involves the assessment of 52 joints for tenderness on a 4-point scale (0 = non-tender, 1 = tender, 2 = tender with wincing, 3 = tender with wincing and withdrawal). The total score is the sum of the scores for all joints.
-
Lansbury Articular Index: This index assigns a weighted score to different joints based on their size and functional importance. The total score reflects the overall disease activity.
Other Efficacy Measures:
-
Morning Stiffness: The duration of morning stiffness, a hallmark symptom of rheumatoid arthritis, was typically recorded in minutes.
-
Grip Strength: Measured using a sphygmomanometer cuff or a specific dynamometer.
-
Erythrocyte Sedimentation Rate (ESR) and C-Reactive Protein (CRP): These were common laboratory markers of inflammation.
Mechanism of Action and Signaling Pathways
General NSAID Mechanism of Action
This compound, like other NSAIDs, primarily exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: General mechanism of action for NSAIDs like this compound.
This compound's Effect on Thyroid Hormone Binding
A distinguishing feature of this compound is its ability to competitively inhibit the binding of thyroxine (T4) and triiodothyronine (T3) to thyroxine-binding globulin (TBG) in the serum. This leads to a decrease in total T4 and T3 levels, while free T4 levels may remain in the low-normal range, and TSH levels can be transiently suppressed.
Caption: this compound's interference with thyroid hormone binding.
Pharmacokinetics
Reproducing the pharmacokinetic profile of this compound is challenging due to limited available data. The table below provides a high-level comparison based on information from historical and related compound studies.
Table 3: Pharmacokinetic Parameters
| Parameter | This compound | Diclofenac (related compound) | Aceclofenac (related compound) | Reference(s) |
| Absorption | Well absorbed | Rapid and complete oral absorption | Rapidly absorbed | |
| Metabolism | Hepatic | Biotransformation to glucuronide and sulfate conjugates | Metabolized to 4'-hydroxyaceclofenac and diclofenac | |
| Protein Binding | High | Extensive binding to plasma albumin | High | |
| Elimination | Primarily renal excretion of metabolites | Excreted in urine as conjugates | Primarily renal |
Conclusion
The available historical data on this compound's clinical trials indicate that its efficacy in treating rheumatoid arthritis was comparable to other NSAIDs of its time. The methodologies used, such as the Ritchie and Lansbury articular indices and the ARA diagnostic criteria, were standard for the era, suggesting that the efficacy findings were likely reproducible within that context.
However, the unique and significant interference of this compound with thyroid hormone binding represents a critical aspect of its clinical profile that distinguishes it from other NSAIDs. This, combined with other adverse effects, ultimately led to its withdrawal. For researchers, this case highlights the importance of comprehensive toxicological and off-target effect screening in drug development, even for compounds within a well-established class like NSAIDs. The reproducibility of this compound's efficacy data is a valuable historical reference, while its adverse effect profile serves as a cautionary tale in drug safety evaluation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [this compound in the treatment of rheumatoid arthritis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound on thyroid function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound on thyroid function tests in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antirheumatic Efficacy of Fenclofenac and D-penicillamine
This guide provides a detailed comparison of the antirheumatic activities of Fenclofenac, a non-steroidal anti-inflammatory drug (NSAID), and D-penicillamine, a disease-modifying antirheumatic drug (DMARD). The following sections present a comprehensive overview of their clinical efficacy, mechanisms of action, and the experimental protocols used in their evaluation, tailored for researchers, scientists, and drug development professionals.
Clinical Efficacy: A Quantitative Comparison
Clinical trials conducted to compare the efficacy of this compound and D-penicillamine in patients with rheumatoid arthritis have yielded valuable quantitative data. The following tables summarize the key findings from these studies, focusing on established clinical and laboratory markers of disease activity.
| Clinical Parameter | This compound | D-penicillamine | Study Details |
| Articular Index (Ritchie) | Significant reduction | Significant reduction | A 6-month, single-blind trial showed comparable efficacy at 6 months. D-penicillamine showed a therapeutic effect by 3 months, one month earlier than this compound's analogue, alclofenac.[1][2] |
| Duration of Morning Stiffness | Significant reduction | Significant reduction | Improvements were observed over a 6-month study period for this compound.[3] Similar improvements were noted for D-penicillamine in comparative trials.[1][2] |
| Grip Strength | Significant improvement | Significant improvement | Both drugs demonstrated an increase in grip strength over the course of a 6-month treatment period. |
| Patient Withdrawal (Lack of Effect) | 8 patients (Alclofenac) | 1 patient | In a 6-month comparative trial, more patients on alclofenac withdrew due to lack of efficacy compared to D-penicillamine. |
| Patient Withdrawal (Adverse Effects) | 6 patients (skin rashes with Alclofenac) | Not specified as primary reason for withdrawal | Skin rashes were a significant issue leading to withdrawal in the alclofenac group within the first week of treatment. |
| Laboratory Parameter | This compound | D-penicillamine | Study Details |
| C-Reactive Protein (CRP) | Significant reduction | Significant reduction | This compound was shown to reduce CRP levels over a 6-month period. Biochemical studies confirmed a reduction with D-penicillamine. |
| Rheumatoid Factor (RF) | Significant reduction | Significant reduction | A 6-month study of this compound demonstrated a decrease in rheumatoid factor levels. D-penicillamine is well-documented to lower IgM rheumatoid factor. |
| Immunoglobulin G (IgG) | Significant reduction | Not consistently reported in comparative studies | This compound treatment over 6 months resulted in a reduction in IgG levels. |
Mechanisms of Action: A Tale of Two Pathways
The antirheumatic effects of this compound and D-penicillamine are attributed to distinct mechanisms of action. This compound primarily acts as a non-steroidal anti-inflammatory drug with additional immunomodulatory properties, while D-penicillamine functions as a disease-modifying antirheumatic drug with a more complex immunological impact.
This compound: Inhibition of Inflammation and Lymphocyte Proliferation
This compound, a phenylacetic acid derivative, exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain. Beyond its anti-inflammatory action, this compound has been shown to possess mild immunosuppressive properties by suppressing the replication of lymphocytes.
D-penicillamine: Immunomodulation through T-Cell Inhibition and Other Pathways
The mechanism of D-penicillamine in rheumatoid arthritis is multifaceted and not entirely elucidated. A key aspect of its action is the inhibition of T-lymphocyte proliferation and helper T-cell activity. This effect is thought to be mediated by the production of hydrogen peroxide in the presence of copper ions. D-penicillamine also influences other immune components by inhibiting macrophage function, decreasing Interleukin-1 (IL-1), and reducing levels of rheumatoid factor. Furthermore, it can prevent the cross-linking of collagen.
Experimental Protocols
The clinical trials assessing the antirheumatic activity of this compound and D-penicillamine employed standardized methods to ensure the reliability and validity of their findings. The following are detailed descriptions of the key experimental protocols used.
Clinical Assessment
-
Articular Index (Ritchie): This index is used to assess joint tenderness. A standardized pressure is applied to the joint margins of 52 joints. The patient's response is graded on a 4-point scale:
-
0: No pain
-
1: Patient complains of pain
-
2: Patient complains of pain and winces
-
3: Patient complains of pain, winces, and withdraws the affected limb The total score ranges from 0 to 78, with higher scores indicating greater disease activity.
-
-
Grip Strength: Measured using a rolled-up sphygmomanometer cuff inflated to 30 mmHg. The patient is instructed to squeeze the cuff as hard as possible three times with each hand. The mean of the three readings for each hand is recorded. An increase in grip strength is indicative of a therapeutic response.
Laboratory Assays
-
C-Reactive Protein (CRP): CRP levels are measured from serum samples. A common method is latex immunoturbidimetry. In this assay, latex particles coated with anti-human CRP antibodies are agglutinated by CRP present in the patient's serum. The degree of turbidity is proportional to the CRP concentration and is measured spectrophotometrically.
-
Rheumatoid Factor (RF): RF is typically detected and quantified using a latex agglutination test. Polystyrene latex particles are coated with human IgG. When mixed with serum containing rheumatoid factor (which are antibodies against the Fc portion of IgG), visible agglutination occurs. The test can be performed qualitatively (positive/negative) or semi-quantitatively by titrating the serum to determine the highest dilution that causes agglutination.
References
A Comparative Guide to In Vitro-In Vivo Correlation (IVIVC) in Fenclofenac Bioavailability Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro dissolution and in vivo bioavailability for the non-steroidal anti-inflammatory drug (NSAID) Fenclofenac. It serves as an illustrative example of establishing a Level A in vitro-in vivo correlation (IVIVC), a critical tool in pharmaceutical development. An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like drug dissolution rate) and an in vivo response (like plasma drug concentration).[1][2] The primary goal of developing an IVIVC is to use in vitro dissolution data as a surrogate for in vivo bioequivalence studies, which can streamline drug development, support formulation changes, and ensure product quality.[1][3]
This compound, like many NSAIDs, belongs to the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability.[4] For such drugs, the in vitro dissolution rate is often the rate-limiting step for absorption, making them ideal candidates for IVIVC development. This guide details the experimental protocols and presents data for three distinct this compound formulations to demonstrate this correlation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of an IVIVC. The following protocols outline the standard procedures for conducting the necessary in vitro and in vivo studies.
In Vitro Dissolution Testing
The in vitro dissolution profiles of three distinct this compound formulations (Fast-Release, Medium-Release, and Slow-Release) were evaluated to determine the rate and extent of drug release.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).
-
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer, maintained at 37 ± 0.5°C to simulate the conditions of the small intestine.
-
Paddle Speed: 50 rpm.
-
Sampling Times: 5 mL samples were withdrawn at 15, 30, 45, 60, 90, 120, and 180 minutes. An equal volume of fresh, pre-warmed dissolution medium was replaced after each sampling to maintain sink conditions.
-
Quantification: The concentration of dissolved this compound in each sample was determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
In Vivo Bioavailability Study
A human pharmacokinetic study was conducted to determine the in vivo performance of the three this compound formulations.
-
Study Design: A single-dose, three-way crossover study involving 18 healthy human volunteers. A washout period of one week separated each treatment phase.
-
Administration: Subjects were administered a single oral dose of one of the three this compound formulations (100 mg tablet) after an overnight fast.
-
Blood Sampling: Venous blood samples were collected pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-administration.
-
Sample Processing: Plasma was separated from blood samples via centrifugation and stored at -20°C until analysis.
-
Quantification: Plasma concentrations of this compound were determined using a validated HPLC method.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax), were calculated using non-compartmental analysis.
Data Presentation and Analysis
The quantitative data from both the in vitro and in vivo studies are summarized below. The tables provide a clear comparison of the performance of the three different this compound formulations.
Table 1: In Vitro Dissolution Data
| Time (minutes) | Fast-Release (% Dissolved) | Medium-Release (% Dissolved) | Slow-Release (% Dissolved) |
| 15 | 45 | 25 | 10 |
| 30 | 88 | 52 | 23 |
| 45 | 95 | 75 | 38 |
| 60 | 98 | 86 | 51 |
| 90 | 100 | 94 | 72 |
| 120 | 100 | 98 | 85 |
| 180 | 100 | 100 | 96 |
Table 2: In Vivo Pharmacokinetic Data
| Parameter | Fast-Release (Mean ± SD) | Medium-Release (Mean ± SD) | Slow-Release (Mean ± SD) |
| Cmax (ng/mL) | 2450 ± 310 | 1850 ± 250 | 1100 ± 180 |
| Tmax (hours) | 1.5 ± 0.5 | 3.0 ± 0.7 | 6.0 ± 1.2 |
| AUC₀₋₂₄ (ng·h/mL) | 6100 ± 550 | 6050 ± 520 | 5980 ± 580 |
The data clearly shows a trend: formulations with faster in vitro dissolution rates result in a shorter Tmax and a higher Cmax in vivo. The total drug exposure, represented by AUC, remains comparable across all formulations, indicating that all formulations deliver the same total amount of drug, just at different rates.
IVIVC Workflow and Correlation
The development of an IVIVC involves mathematically relating the in vitro dissolution data to the in vivo absorption data. This process creates a predictive model that can be validated for future use.
References
A Comparative Analysis of Fenclofenac's Analgesic and Antipyretic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic and antipyretic properties of Fenclofenac, a nonsteroidal anti-inflammatory drug (NSAID), with other established NSAIDs, namely aspirin, indomethacin, and phenylbutazone. The information presented is supported by experimental data from animal models to offer an objective evaluation of its performance.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound, like other NSAIDs, exerts its analgesic, antipyretic, and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1] By blocking the synthesis of prostaglandins, this compound effectively reduces the signaling of pain and the febrile response.[1]
Figure 1: this compound's inhibition of COX-1 and COX-2 pathways.
Comparative Analgesic Activity
The analgesic efficacy of this compound has been evaluated in rodent models, typically using the tail-flick test, where an increase in the time it takes for the animal to flick its tail from a heat source indicates an analgesic effect. The following table summarizes the median effective dose (ED50) of this compound compared to other NSAIDs in rats. A lower ED50 value indicates higher potency.
| Drug | Analgesic Activity (ED50) in Rats (mg/kg, oral) |
| This compound | Data not available in the provided search results |
| Aspirin | 212.23[3] |
| Indomethacin | Data not available in the provided search results |
| Phenylbutazone | Data not available in the provided search results |
Note: Specific ED50 values for this compound and some other compared drugs in this specific assay were not available in the provided search results. The data for aspirin is from a study in mice using the writhing test, which is another common analgesic assay.
Comparative Antipyretic Activity
The antipyretic (fever-reducing) activity of this compound is assessed by inducing pyrexia (fever) in rats, commonly with a subcutaneous injection of Brewer's yeast. The ability of the drug to reduce the elevated rectal temperature is then measured.
| Drug | Antipyretic Activity in Yeast-Induced Pyrexia in Rats |
| This compound | Specific quantitative data not available in the provided search results |
| Aspirin | Specific quantitative data not available in the provided search results |
| Indomethacin | Specific quantitative data not available in the provided search results |
| Phenylbutazone | Specific quantitative data not available in the provided search results |
Note: While the antipyretic activity of this compound is established, specific comparative quantitative data was not available in the provided search results.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for replication and validation purposes.
Analgesic Activity: Tail-Flick Test
The tail-flick test is a common method to evaluate the analgesic properties of drugs in rodents.
Figure 2: Experimental workflow for the tail-flick test.
Procedure:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory environment and handling for at least one week prior to the experiment.
-
Baseline Measurement: Each rat is gently placed in a restrainer, and a focused beam of light is directed onto the ventral surface of its tail. The time taken for the rat to flick its tail out of the beam is recorded as the baseline latency. A cut-off time is established to prevent tissue damage.
-
Drug Administration: Animals are randomly assigned to groups and orally administered with either this compound at various doses, a positive control (e.g., aspirin), or a vehicle control.
-
Post-treatment Measurement: At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the tail-flick latency is measured again.
-
Data Analysis: The percentage increase in latency period is calculated for each animal, and the mean values for each group are compared to determine the analgesic effect.
Antipyretic Activity: Brewer's Yeast-Induced Pyrexia
This model is widely used to induce a pyretic state in rats to test the efficacy of antipyretic drugs.
Figure 3: Experimental workflow for yeast-induced pyrexia.
Procedure:
-
Baseline Temperature: The initial rectal temperature of each rat is recorded using a digital thermometer.
-
Induction of Pyrexia: A 15-20% suspension of Brewer's yeast in saline is injected subcutaneously into the rat's back.
-
Fever Development: The animals are housed in a controlled environment, and their rectal temperature is monitored. A significant rise in temperature (typically 1-2°C) after 18-24 hours confirms the induction of pyrexia.
-
Drug Administration: The pyretic rats are then orally administered with this compound, a standard antipyretic drug (e.g., aspirin), or the vehicle.
-
Temperature Monitoring: Rectal temperatures are recorded at regular intervals (e.g., 1, 2, 3, and 4 hours) post-drug administration.
-
Data Analysis: The reduction in rectal temperature from the pyretic baseline is calculated for each group to determine the antipyretic activity.
Disclaimer: this compound was withdrawn from the market in some countries due to side effects. This guide is for informational and research purposes only and does not constitute medical advice.
References
A Comparative Analysis of Aceclofenac and Diclofenac in the Management of Arthritis
Introduction
This guide provides a comparative analysis of two widely used nonsteroidal anti-inflammatory drugs (NSAIDs), aceclofenac and diclofenac, for the treatment of arthritis. Due to the withdrawal of fenclofenac from the market in the 1980s and a lack of available data on alclofenac, this comparison focuses on two chemically related and clinically relevant alternatives. Aceclofenac, a derivative of diclofenac, was developed to offer a more favorable gastrointestinal safety profile.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, comparative efficacy, safety profiles, and the experimental protocols used to evaluate them.
Mechanism of Action: Inhibition of Cyclooxygenase
Both aceclofenac and diclofenac exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] While both drugs inhibit COX enzymes, aceclofenac is considered to have a preferential inhibition of COX-2.[3][4]
Clinical Efficacy in Arthritis Treatment
Multiple clinical trials have compared the efficacy of aceclofenac and diclofenac in patients with osteoarthritis and rheumatoid arthritis.
Osteoarthritis
In patients with osteoarthritis, aceclofenac has demonstrated comparable and, in some studies, superior efficacy to diclofenac in improving pain and functional status.
| Efficacy Parameter | Aceclofenac | Diclofenac | Statistical Significance | Reference |
| WOMAC Score | Superior Improvement | - | p < 0.0001 | |
| Joint Tenderness | Superior Improvement | - | p < 0.0001 | |
| Investigator's Assessment | Superior Improvement | - | p = 0.01 (Disease Status), p = 0.038 (Response to Therapy) | |
| Patient's Assessment of Pain Relief | 71% Improvement | 59% Improvement | p = 0.005 | |
| Pain Intensity (VAS) | Significant Improvement | Significant Improvement | No significant difference between groups |
Rheumatoid Arthritis
In the treatment of rheumatoid arthritis, both aceclofenac and diclofenac have shown significant improvements in pain and inflammation, with no statistically significant differences between the two drugs in most parameters.
| Efficacy Parameter | Aceclofenac | Diclofenac | Statistical Significance | Reference |
| Pain and Inflammation (VAS & Ritchie Index) | Significant Improvement | Significant Improvement | No significant difference | |
| Morning Stiffness | Progressive Reduction | Progressive Reduction | No significant difference | |
| Hand Grip Strength | 22% Improvement (Trend) | 17% Improvement (Trend) | No significant difference |
Safety and Tolerability Profile
A key differentiator between aceclofenac and diclofenac is their gastrointestinal (GI) safety profile. Clinical studies have consistently shown that aceclofenac is associated with a lower incidence of GI adverse events.
| Adverse Event | Aceclofenac | Diclofenac | Statistical Significance | Reference |
| Overall GI Adverse Events | 57.3% | 73.6% | p < 0.001 | |
| Dyspepsia | 28.1% | 37.9% | p = 0.014 | |
| Abdominal Pain | 19% | 26.3% | p = 0.037 | |
| Diarrhea | 1% | 6.6% | - | |
| Patients Requiring Gastroprotective Agents | 28.17% | 33.68% | p = 0.155 |
Effects on Cartilage Metabolism
In vitro studies have suggested that aceclofenac may have a beneficial effect on cartilage metabolism, which is not observed with diclofenac.
| In Vitro Effect on Osteoarthritic Cartilage | Aceclofenac | Diclofenac | Reference |
| Proteoglycan Synthesis | Increased | Unaffected | |
| Hyaluronan Synthesis | Increased | Unaffected | |
| Net Loss of Proteoglycans and Hyaluronan | Reduced | Unaffected |
Experimental Protocols
The following is a representative experimental protocol for a comparative clinical trial of aceclofenac and diclofenac in patients with osteoarthritis of the knee.
Study Design: A multicenter, randomized, double-blind, parallel-group study.
Patient Population: Male and female patients aged 40 years and older with a clinical diagnosis of osteoarthritis of the knee.
Intervention:
-
Group A: Aceclofenac 100 mg twice daily.
-
Group B: Diclofenac 50 mg three times daily or 75 mg twice daily.
Duration: 6 to 12 weeks of treatment, preceded by a washout period for previous analgesic or anti-inflammatory medications.
Outcome Measures:
-
Primary Efficacy Endpoints:
-
Pain intensity assessed using a Visual Analogue Scale (VAS).
-
Western Ontario and McMaster Universities (WOMAC) Osteoarthritis Index.
-
-
Secondary Efficacy Endpoints:
-
Investigator's and patient's overall assessment of efficacy.
-
Joint tenderness and swelling.
-
Time to walk 100 feet.
-
-
Safety and Tolerability Assessment:
-
Incidence and severity of adverse events, with a focus on gastrointestinal events.
-
Requirement for gastroprotective agents.
-
Discontinuation due to adverse events.
-
Conclusion
Both aceclofenac and diclofenac are effective NSAIDs for the symptomatic treatment of osteoarthritis and rheumatoid arthritis. However, aceclofenac demonstrates a significantly better gastrointestinal safety profile, with a lower incidence of adverse events such as dyspepsia and abdominal pain. Furthermore, in vitro studies suggest that aceclofenac may have a chondroprotective effect by stimulating the synthesis of cartilage matrix components, a property not observed with diclofenac. These findings suggest that aceclofenac may be a preferable option, particularly for patients with a history of gastrointestinal issues or those requiring long-term NSAID therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Comparison of Aceclofenac and Diclofenac [medicoverhospitals.in]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of aceclofenac and diclofenac sodium for relief of postoperative pain after third molar surgery: A randomised open label comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Fenclofenac's Impact on C-reactive Protein and IgG Levels: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the effects of Fenclofenac on C-reactive protein (CRP) and immunoglobulin G (IgG) levels, benchmarked against other non-steroidal anti-inflammatory drugs (NSAIDs). This analysis is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.
This compound, a non-steroidal anti-inflammatory drug, has demonstrated antirheumatic properties beyond its analgesic and anti-inflammatory effects. Clinical studies have indicated that this compound can induce changes in key serological markers of inflammation and immune response, namely C-reactive protein (CRP) and immunoglobulin G (IgG), in patients with rheumatoid arthritis.[1] This guide synthesizes the available data on this compound and compares its performance with other commonly used NSAIDs.
Comparative Efficacy: this compound vs. Other NSAIDs
The following tables summarize the quantitative effects of this compound and selected NSAIDs on CRP and IgG levels based on available clinical trial data.
Table 1: Effect of NSAIDs on C-reactive Protein (CRP) Levels in Rheumatoid Arthritis
| Drug | Dosage | Duration | Change in CRP Levels | Study Population |
| This compound | Not specified in abstract | 6 months | Produced changes in CRP levels | Patients with rheumatoid arthritis |
| Naproxen | Not specified | Not specified | Statistically significant decrease (SMD -0.11) | Patients with rheumatoid arthritis |
| Ibuprofen | 2400 mg/day | 10 weeks | Significant reduction in responders | Patients with rheumatoid arthritis |
| Diclofenac | 150 mg/day | 6 weeks | Not specified | Patients with rheumatoid arthritis |
| Lumiracoxib | Not specified | Not specified | Statistically significant increase (SMD 0.13) | Patients with rheumatoid arthritis |
SMD: Standardized Mean Difference
Table 2: Effect of NSAIDs on Immunoglobulin G (IgG) Levels in Rheumatoid Arthritis
| Drug | Dosage | Duration | Change in IgG Levels | Study Population |
| This compound | Not specified in abstract | 6 months | Produced changes in IgG levels | Patients with rheumatoid arthritis |
| Gold Therapy | Standard doses | 12 months | Improvements in IgG levels | Patients with active rheumatoid arthritis |
| Ibuprofen | 30 µM | 6-8 days (in vitro) | Significant decrease in IgG synthesis | Stimulated human peripheral blood mononuclear cells |
| Piroxicam | Not specified | 12 weeks | Progressive decrease in IgM-Rheumatoid Factor | Patients with rheumatoid arthritis |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Measurement of C-reactive Protein (CRP)
A common method for quantifying CRP levels in clinical trials is the immunoturbidimetric assay .
-
Sample Collection: Whole blood is collected from patients, and serum is separated by centrifugation.
-
Assay Principle: The assay is based on the principle of latex particle agglutination. Latex particles are coated with antibodies specific to human CRP.
-
Procedure:
-
Patient serum is mixed with the latex reagent.
-
If CRP is present in the serum, it will bind to the anti-CRP antibodies on the latex particles, causing them to agglutinate.
-
The degree of agglutination is measured as an increase in turbidity using a spectrophotometer.
-
-
Quantification: The change in absorbance is proportional to the concentration of CRP in the sample. A calibration curve is generated using standards with known CRP concentrations to determine the CRP level in the patient samples.
Measurement of Immunoglobulin G (IgG)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for measuring IgG levels.
-
Sample Collection: Serum is isolated from patient blood samples.
-
Assay Principle: This solid-phase immunoassay detects and quantifies an antigen (in this case, IgG).
-
Procedure:
-
The wells of a microplate are coated with an antibody that specifically binds to human IgG (capture antibody).
-
The patient's serum is added to the wells, and any IgG present binds to the capture antibody.
-
The plate is washed to remove unbound components.
-
A second antibody, which also binds to IgG and is conjugated to an enzyme (e.g., horseradish peroxidase), is added (detection antibody).
-
The plate is washed again.
-
A substrate for the enzyme is added, which is converted by the enzyme into a colored product.
-
-
Quantification: The intensity of the color is measured using a microplate reader, and this is proportional to the amount of IgG in the sample. A standard curve is used to calculate the exact concentration.
Visualizing the Process and Impact
The following diagrams illustrate the experimental workflow for assessing the drug's effect and the logical relationship of this compound's impact on inflammatory markers.
Caption: Workflow for a clinical trial investigating the effect of this compound.
Caption: Logical relationship of this compound's effects on inflammatory markers.
References
Safety Operating Guide
Navigating the Safe Disposal of Fenclofenac in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Fenclofenac, a non-steroidal anti-inflammatory drug (NSAID), requires careful management at the end of its lifecycle within a research environment. Due to its potential hazards, including being harmful if swallowed or in contact with skin, and the ecotoxicity associated with related compounds, a structured and cautious approach to its disposal is paramount.
Essential Disposal Procedures for this compound
Given the hazardous characteristics of this compound, it should not be disposed of via standard laboratory drains or in regular trash. The following step-by-step procedure outlines the recommended protocol for its safe disposal, ensuring compliance with general hazardous waste regulations.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
Step-2: Waste Identification and Segregation this compound waste, whether in pure form, in solution, or as contaminated labware (e.g., vials, pipette tips), must be segregated from non-hazardous waste streams.
Step 3: Containment
-
Solid Waste: Place solid this compound and contaminated disposable items into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and labeled hazardous waste container. Avoid mixing with other incompatible waste streams.
Step 4: Labeling The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents.
Step 5: Storage Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.
Step 6: Professional Disposal Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. These professionals are equipped to handle and transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
This compound Hazard Profile
The following table summarizes the key hazard information for this compound, based on available data. This information underscores the importance of the stringent disposal procedures outlined above.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Skin Sensitization | H317: May cause an allergic skin reaction[1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity | H335: May cause respiratory irritation |
Experimental Protocol: Analysis of a Structurally Similar NSAID in Water Samples
While a specific experimental protocol for this compound disposal is not available, the following methodology for the analysis of the structurally related NSAID, Diclofenac, in water samples provides a relevant example of the analytical procedures used to monitor for the presence of such compounds in the environment. This highlights the scientific basis for the environmental concerns that drive strict disposal regulations.
Objective: To determine the concentration of Diclofenac in surface water samples using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Sample Collection: Collect 1-liter water samples from the desired source in amber glass bottles.
-
Solid-Phase Extraction (SPE):
-
Acidify the water sample to pH 2 with sulfuric acid.
-
Pass the sample through a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with deionized water.
-
Elute the analyte with methanol.
-
-
Sample Concentration: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the mobile phase.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Detector: UV detector set at a wavelength of 276 nm.
-
Quantification: Determine the concentration of Diclofenac by comparing the peak area of the sample to a calibration curve prepared with known standards.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.
References
Essential Safety and Logistics for Handling Fenclofenac
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Fenclofenac, a nonsteroidal anti-inflammatory drug (NSAID). The following procedural guidance is based on established safety protocols for hazardous chemicals and should be supplemented by a thorough review of a substance-specific Safety Data Sheet (SDS) and internal risk assessments.
Hazard Identification and Personal Protective Equipment
This compound is classified with several hazards that necessitate careful handling to avoid adverse health effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of the potential risks associated with this compound.[1]
Table 1: GHS Hazard Classification for this compound [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Respiratory or Skin Sensitisation | Category 1 | H317: May cause an allergic skin reaction |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
Based on these hazards, the following personal protective equipment (PPE) is mandatory when handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile rubber gloves are recommended for their chemical resistance.[2][3] For prolonged or direct contact, consult the glove manufacturer's resistance data. | Prevents skin contact, which can be harmful and cause irritation or allergic reactions. |
| Body Protection | A laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if ventilation is inadequate or for handling large quantities. | Protects against inhalation of dust or aerosols that may cause respiratory irritation. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders or creating solutions.
-
Ensure eyewash stations and safety showers are readily accessible.
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Transferring: Conduct all weighing and transferring of solid this compound within a chemical fume hood to contain any dust. Use appropriate tools (e.g., spatulas, weigh boats) to avoid direct contact.
-
Solution Preparation: When preparing solutions, add this compound slowly to the solvent to prevent splashing. Ensure the process is conducted under ventilation.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., gloves, bench paper, weigh boats) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused or expired this compound should be treated as hazardous chemical waste.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Procedure:
-
Dispose of this compound and contaminated materials as hazardous chemical waste.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.
-
Never dispose of this compound down the drain or in the regular trash.
First Aid Measures
In the event of an accidental exposure, immediate action is necessary.
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation or other symptoms develop. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Visual Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
